molecular formula C26H36N2 B184402 N,N'-Bis(2,6-diisopropylphenyl)ethanediimine CAS No. 74663-75-5

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Cat. No.: B184402
CAS No.: 74663-75-5
M. Wt: 376.6 g/mol
InChI Key: JWVIIGXMTONOFR-UHFFFAOYSA-N
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Description

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a useful research compound. Its molecular formula is C26H36N2 and its molecular weight is 376.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVIIGXMTONOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348116
Record name (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74663-75-5
Record name (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α-diimine ligand. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, also known as glyoxal-bis(2,6-diisopropylanil), is a symmetrical diimine ligand characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) substituents. Its molecular formula is C₂₆H₃₆N₂, and it has a molecular weight of approximately 376.58 g/mol .[1] The significant steric hindrance provided by the DIPP groups enhances the stability of its coordination complexes and influences their reactivity, making it a valuable ligand in coordination chemistry and a precursor for N-heterocyclic carbene (NHC) catalysts.[1]

Synthesis

The most widely documented and reliable method for the synthesis of this compound is the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal.[1] The reaction proceeds via a Schiff base formation mechanism.

This protocol is based on a common literature procedure.[1][2]

Materials:

  • 2,6-diisopropylaniline (2.0 equivalents)

  • Glyoxal (40% aqueous solution, 1.0 equivalent)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol

  • Methanol (for washing)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, dissolve 2,6-diisopropylaniline (2.0 eq.) in ethanol.

  • Add a catalytic amount of glacial acetic acid (a few drops) to the solution.

  • To this stirred solution, add glyoxal (1.0 eq., 40% in water) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored as the clear solution gradually turns into a yellow suspension, indicating the formation of the diimine product.[1] The reaction may take several hours to days to reach completion.[1]

  • Once the reaction is complete, collect the pale-yellow precipitate by vacuum filtration.

  • Wash the collected solid sequentially with cold methanol and then with cold diethyl ether to remove unreacted starting materials and impurities.[1]

  • Dry the purified this compound product under vacuum.

Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[1]

The primary purification method involves washing the filtered product with appropriate solvents as described above. For higher purity, recrystallization can be performed. While a specific solvent system for recrystallization is not widely reported, based on the washing solvents, a solvent system in which the compound has high solubility when hot and low solubility when cold, such as ethanol or a mixed solvent system like hexane/ethyl acetate, could be effective.[1] Column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can also be employed to obtain a crystalline solid.[1]

Properties

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below.

PropertyValueReference
Molecular Formula C₂₆H₃₆N₂[3]
Molecular Weight 376.58 g/mol [1]
Appearance Pale-yellow to yellow-brown solid[4]
Melting Point 105-109 °C[4]
Solubility Soluble in ethanol and ethyl acetate; sparingly soluble in cold methanol and diethyl ether.Inferred from synthesis and washing steps.[1]
IUPAC Name N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine[3]
CAS Number 74663-75-5[3]
Technique Data Reference
¹H NMR (400 MHz, CDCl₃, 298 K): δ 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, ³JHH = 6.8 Hz, iPr H), 1.14 (d, 24H, ³JHH = 6.8 Hz, iPr Me).[2]
¹³C NMR (101 MHz, CDCl₃, 298 K): δ 163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s).[2]
IR Spectroscopy Expected characteristic peaks: C=N stretch (~1630-1680 cm⁻¹), C-H aromatic stretch (~3030 cm⁻¹), C-H aliphatic stretch (2850-3000 cm⁻¹).Inferred from typical IR absorption frequencies.
Mass Spectrometry Major peaks observed at m/z: 376 (M+), 333, 334, 219, 146.[3]

Applications and Reaction Pathways

This compound is a crucial ligand in the synthesis of transition metal catalysts and, notably, as a precursor to bulky N-heterocyclic carbenes (NHCs), such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). These NHCs are highly effective ligands for a variety of metal-catalyzed reactions.

The diimine serves as a key starting material for the synthesis of imidazolium salts, which are the direct precursors to NHCs. The general workflow for this transformation is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_diimine Diimine Synthesis cluster_nhc NHC Precursor Synthesis Aniline 2,6-Diisopropylaniline Diimine This compound Aniline->Diimine Glyoxal Glyoxal Glyoxal->Diimine Imidazolium 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl) Diimine->Imidazolium + Paraformaldehyde + Chlorotrimethylsilane

Caption: Synthetic pathway from starting materials to the NHC precursor IPr·HCl.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is an air-stable solid but may be sensitive to prolonged exposure to moisture, which can hydrolyze the imine bonds. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C).

Conclusion

This compound is a synthetically accessible and versatile α-diimine ligand. Its sterically demanding framework makes it a valuable component in the design of stable and reactive transition metal complexes and a key precursor for the synthesis of widely used N-heterocyclic carbene ligands. The detailed synthetic protocol and comprehensive property data provided in this guide are intended to facilitate its use in research and development.

References

In-Depth Technical Guide: Characterization of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a sterically hindered α-diimine ligand crucial in the field of coordination chemistry and catalysis. Its bulky 2,6-diisopropylphenyl substituents impart unique steric and electronic properties to its metal complexes, influencing their stability, solubility, and catalytic activity. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including spectroscopic and structural data, along with detailed experimental protocols.

Physicochemical Properties

This compound is a pale-yellow to yellow-brown solid at room temperature.[1] The bulky diisopropylphenyl groups contribute to its stability and specific reactivity profile.[1]

PropertyValueReference
Molecular Formula C₂₆H₃₆N₂[2]
Molecular Weight 376.58 g/mol [3]
Melting Point 105-109 °C[3]
Appearance Pale-yellow to yellow-brown solid[1]
CAS Number 74663-75-5[3]

Synthesis and Purification

The most common and well-documented method for the synthesis of this compound is the acid-catalyzed condensation reaction between 2,6-diisopropylaniline and glyoxal.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification 2,6-diisopropylaniline 2,6-diisopropylaniline Reaction_Mixture Reaction Mixture in Ethanol 2,6-diisopropylaniline->Reaction_Mixture Glyoxal Glyoxal Glyoxal->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction_Mixture Stirring Stirring at Ambient Temperature Reaction_Mixture->Stirring Precipitation Yellow Precipitate Formation Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing_Ethanol Washing with Cold Ethanol Filtration->Washing_Ethanol Drying Drying in vacuo Washing_Ethanol->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Synthesis and purification workflow for this compound.
Experimental Protocol: Synthesis and Purification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diisopropylaniline (2 equivalents) in ethanol.

  • Addition of Reactants: To the stirred solution, add a 40% aqueous solution of glyoxal (1 equivalent) followed by a catalytic amount of glacial acetic acid.

  • Reaction: Stir the reaction mixture at ambient temperature for 1 to 2 hours. A yellow solid will precipitate out of the solution.

  • Isolation: Collect the crude product by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product thoroughly in vacuo to yield this compound as a yellow-brown solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound.

¹H NMR (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity Assignment
~8.10SingletImine protons (N=CH)
~7.15MultipletAromatic protons
~2.90SeptetIsopropyl methine protons (CH(CH₃)₂)
~1.20DoubletIsopropyl methyl protons (CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz)
Chemical Shift (δ, ppm) Assignment
~163.1Imine carbon (N=CH)
~148.0Aromatic quaternary carbon (C-N)
~136.7Aromatic quaternary carbon (C-CH)
~125.1Aromatic methine carbon (CH)
~123.2Aromatic methine carbon (CH)
~28.0Isopropyl methine carbon (CH(CH₃)₂)
~23.4Isopropyl methyl carbon (CH(CH₃)₂)
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified solid in about 0.6 mL of deuterated chloroform (CDCl₃).[4]

  • Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~1650C=N stretch (imine)Strong
~2960C-H stretch (aliphatic, isopropyl)Strong
~3060C-H stretch (aromatic)Medium
~1580, ~1460C=C stretch (aromatic)Medium-Strong
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6][7]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method for this type of molecule.

m/z Assignment Relative Abundance
376.3[M]⁺ (Molecular Ion)Present
333[M - C₃H₇]⁺Top Peak
334Isotope peak of 3332nd Highest
146Fragment3rd Highest

Data obtained from PubChem.[2]

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source using a direct insertion probe.[8] The sample is then heated to volatilize it.[8]

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the separated ions to generate a mass spectrum.

Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles.

Parameter Value (Å) Reference
N=C bond length 1.265 (4)[10]
C-C (imine backbone) bond length 1.467 (4)[10]
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, such as acetone.[10]

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and molecular geometry.

Applications in Catalysis

This compound is a versatile ligand in organometallic chemistry, primarily used in the synthesis of transition metal catalysts. The bulky diisopropylphenyl groups create a sterically demanding coordination environment around the metal center, which can enhance catalytic selectivity and stability.

Catalysis_Relationship Role in Catalysis Diimine_Ligand This compound Coordination_Reaction Coordination Reaction Diimine_Ligand->Coordination_Reaction Metal_Precursor Transition Metal Precursor (e.g., Pd, Ni, Cu salts) Metal_Precursor->Coordination_Reaction Catalytic_Complex Sterically Hindered Metal-Diimine Complex Coordination_Reaction->Catalytic_Complex Catalytic_Cycle Catalytic Cycle Catalytic_Complex->Catalytic_Cycle Catalytic_Cycle->Catalytic_Complex Products Desired Chemical Products Catalytic_Cycle->Products Substrates Substrates Substrates->Catalytic_Cycle

Caption: Logical relationship of this compound as a ligand in catalysis.

References

An In-depth Technical Guide to the Molecular Structure of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α-diimine ligand, is a compound of significant interest in coordination chemistry and catalysis. Its bulky 2,6-diisopropylphenyl substituents impart unique steric and electronic properties to its metal complexes, influencing their stability, reactivity, and catalytic activity. This guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, structural data, and the experimental protocol for its synthesis.

Molecular Identification

A clear and unambiguous identification of this compound is crucial for researchers. The following table summarizes its primary molecular identifiers.

IdentifierValue
IUPAC Name N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine[1]
Synonyms Glyoxal bis(2,6-diisopropylanil), N,N'-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
CAS Number 74663-75-5[1]
Molecular Formula C₂₆H₃₆N₂[1]
Molecular Weight 376.58 g/mol
SMILES String CC(C)c1cccc(C)c1N=CC=Nc1c(C(C)C)cccc1C(C)C
InChI Key JWVIIGXMTONOFR-UHFFFAOYSA-N[1]

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central ethanediimine (-N=CH-CH=N-) core flanked by two bulky 2,6-diisopropylphenyl groups. This structure is depicted in the diagram below.

Molecular structure of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the ¹H and ¹³C NMR spectral data.

Table 1: NMR Spectroscopic Data

NucleusChemical Shift (δ) / ppmMultiplicityAssignment
¹H NMR 8.10s2H, N=CH
7.16-7.04m6H, Ar-H
2.87sep4H, CH(CH₃)₂
1.14d24H, CH(CH₃)₂
¹³C NMR 163.1sN=CH
148.0sAr-C
136.7sAr-C
125.1sAr-CH
123.2sAr-CH
28.0sCH(CH₃)₂
23.4sCH(CH₃)₂
Solvent: CDCl₃. Data obtained from The Royal Society of Chemistry.[4]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data

Techniquem/zAssignment
GC-MS376[M]⁺
Data obtained from PubChem.[1]

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of 2,6-diisopropylaniline and glyoxal.[4]

Materials and Reagents
  • 2,6-Diisopropylaniline

  • Glyoxal (40% solution in water)

  • Methanol

  • Acetic acid (catalyst)

  • Diethyl ether

Procedure
  • To a solution of 2,6-diisopropylaniline (2 equivalents) in methanol, a catalytic amount of acetic acid is added.

  • Glyoxal (1 equivalent) is then added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the formation of a yellow precipitate.

  • After the reaction is complete, the solid product is collected by filtration.

  • The collected solid is washed sequentially with cold methanol and diethyl ether to remove unreacted starting materials and impurities.

  • The final product, this compound, is obtained as a pale-yellow powder.

Logical Relationship of Synthesis

The synthesis follows a straightforward logical pathway from reactants to the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2,6-Diisopropylaniline 2,6-Diisopropylaniline Condensation Reaction Condensation Reaction 2,6-Diisopropylaniline->Condensation Reaction Glyoxal Glyoxal Glyoxal->Condensation Reaction Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Condensation Reaction Acetic Acid (Catalyst) Acetic Acid (Catalyst) Acetic Acid (Catalyst)->Condensation Reaction Room Temperature Room Temperature Room Temperature->Condensation Reaction Purification Purification Condensation Reaction->Purification Product This compound Purification->Product

Workflow for the synthesis of the target molecule.

Conclusion

This technical guide provides a detailed overview of the molecular structure of this compound, a key ligand in modern chemistry. The provided data on its identification, geometry, and spectroscopic characteristics, along with a reliable synthesis protocol, will be a valuable resource for researchers and professionals in the fields of chemical synthesis, catalysis, and drug development. The unique steric and electronic properties of this molecule, stemming from its bulky substituents, will continue to make it a subject of interest for the development of novel catalysts and materials.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α-diimine ligand, is a compound of significant interest in coordination chemistry and catalysis. Its bulky 2,6-diisopropylphenyl substituents impart unique steric and electronic properties to its metal complexes, influencing their stability, solubility, and catalytic activity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, along with a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

PropertyValue
Chemical Formula C₂₆H₃₆N₂
Molecular Weight 376.58 g/mol [1][2][3]
CAS Number 74663-75-5[1][3][4]
Appearance Pale-yellow to yellow-brown solid[5]
Melting Point 105-109 °C[2][3]
IUPAC Name N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine[6]

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The spectra are consistent with the symmetric nature of the compound.

¹H NMR (400 MHz, CDCl₃, 298 K)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.10s2HHC=N (Imine protons)
7.16-7.04m6HAromatic protons
2.87sep4HCH (CH₃)₂ (Isopropyl methine)
1.14d24HCH(C H₃)₂ (Isopropyl methyl)

¹³C NMR (101 MHz, CDCl₃, 298 K)

Chemical Shift (δ) ppmAssignment
163.1C =N (Imine carbons)
148.0Aromatic C (quaternary, C-N)
136.7Aromatic C (quaternary, C-CH)
125.1Aromatic CH
123.2Aromatic CH
28.0C H(CH₃)₂ (Isopropyl methine)
23.4CH(C H₃)₂ (Isopropyl methyl)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

TechniqueResultInterpretation
Gas Chromatography-Mass Spectrometry (GC-MS)Molecular Ion Peak (M⁺) at m/z = 376Consistent with the calculated molecular weight of C₂₆H₃₆N₂.
Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)
C=N Stretch1690-1640
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of α-diimines like this compound is expected to show absorptions corresponding to π-π* and n-π* electronic transitions. The exact wavelengths and molar absorptivities would require experimental determination.

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of 2,6-diisopropylaniline and glyoxal.

Materials and Reagents:

  • 2,6-diisopropylaniline

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Acetic acid (catalyst)

  • Methanol (for washing)

  • Diethyl ether (for washing)

Procedure:

  • Dissolve 2,6-diisopropylaniline (2 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • To this stirred solution, add glyoxal (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then stirred for a specified time, often for several hours, during which a yellow precipitate forms.

  • The formation of the yellow solid indicates the precipitation of the diimine product.

  • The precipitate is collected by filtration.

  • The collected solid is washed sequentially with cold methanol and diethyl ether to remove unreacted starting materials and impurities.

  • The final product, this compound, is dried under vacuum to yield a pale-yellow powder.

Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS, ESI-MS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine CAS number 74663-75-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine (CAS: 74663-75-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a sterically hindered α-diimine ligand, is a compound of significant interest in the field of coordination chemistry and catalysis. Its robust structure, characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) groups, imparts unique stability and reactivity to its metal complexes. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characteristic reactions, and its applications in modern organic synthesis. While some imine-containing compounds have been explored for biological activity, the primary and well-documented role of this specific molecule is as a ligand in catalysis, and as such, it is not directly implicated in drug development signaling pathways.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid at ambient conditions.[1] The bulky diisopropylphenyl groups are key to its solubility in many organic solvents and its ability to form stable, well-defined metal complexes. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 74663-75-5[2]
Molecular Formula C₂₆H₃₆N₂[2]
Molecular Weight 376.58 g/mol [2]
IUPAC Name N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine[1]
Appearance Pale-yellow to yellow-brown solid[1]
Melting Point 105-109 °C[2]
Boiling Point 492.0 ± 55.0 °C (Predicted)
Density 0.95 g/cm³[2]
SMILES CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C[1]
InChIKey JWVIIGXMTONOFR-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized in the following tables.

Table 2: ¹H and ¹³C NMR Spectral Data

NucleusSolventChemical Shift (δ) ppmAssignmentReference(s)
¹H NMR CDCl₃8.10 (s, 2H)Imine protons (N=CH)
7.16-7.04 (m, 6H)Aromatic protons
2.87 (sept, 4H, J=6.8 Hz)Isopropyl methine protons (CH(CH₃)₂)
1.14 (d, 24H, J=6.8 Hz)Isopropyl methyl protons (CH(CH₃)₂)
¹³C NMR CDCl₃163.1Imine carbon (N=C)
148.0Aromatic C (ipso, C-N)
136.7Aromatic C (ipso, C-CH)
125.1Aromatic CH
123.2Aromatic CH
28.0Isopropyl methine carbon (CH(CH₃)₂)
23.4Isopropyl methyl carbon (CH(CH₃)₂)

Table 3: Mass Spectrometry Data

TechniqueKey Fragments (m/z)InterpretationReference(s)
GC-MS 376.3 (M⁺)Molecular Ion[1]
333, 219, 146Fragmentation products[1]

Table 4: Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference(s)
~1640-1670C=N stretch of the imine

Note: The specific IR spectrum is not widely published, but the characteristic C=N stretch for α-diimines is expected in this region.

Experimental Protocols

Synthesis of this compound

The most common and reliable method for the synthesis of this ligand is the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2,6-Diisopropylaniline (2 eq.) P This compound R1->P Condensation R2 Glyoxal (1 eq.) R2->P Re1 Ethanol (Solvent) Re2 Acetic Acid (Catalyst) G A This compound B N,N'-Dioxide Derivative A->B Oxidation (e.g., with m-CPBA) C N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine A->C Reduction (e.g., with NaBH₄, H₂/Pd) D Metal Complex (e.g., with Pd, Ru, Ti, Zr) A->D Coordination (with metal precursor) G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alcohol Primary or Secondary Alcohol Product Aldehyde or Ketone Alcohol->Product Oxidant O₂ or Air Oxidant->Product Pd Pd Precursor (e.g., Pd(OAc)₂) Ligand Diimine Ligand

References

discovery of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Authored by: Gemini AI

Publication Date: December 26, 2025

Abstract

This compound, a sterically hindered α-diimine ligand, has garnered significant attention in the fields of coordination chemistry and catalysis. Its discovery and synthesis have paved the way for the development of novel metal complexes with unique reactivity and stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and key properties of this important compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Detailed experimental protocols, tabulated quantitative data, and process diagrams are presented to facilitate a deeper understanding and practical application of this knowledge.

Introduction

This compound, often referred to as a glyoxal-bis(2,6-diisopropylaniline) imine, is a symmetrical diimine ligand. The compound is characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) substituents.[1] This steric bulk imparted by the DIPP groups is a defining feature, contributing significantly to the compound's stability and influencing the coordination chemistry of its metal complexes.[1] These characteristics make it a valuable precursor for the synthesis of transition metal catalysts used in various organic transformations.[1][2] This document details the foundational synthesis and characterization of this compound.

Synthesis

The most widely employed and documented method for the synthesis of this compound is the acid-catalyzed condensation reaction between 2,6-diisopropylaniline and glyoxal.[1] This reaction proceeds via a Schiff base formation mechanism, where the primary amine groups of two 2,6-diisopropylaniline molecules react with the two aldehyde functionalities of glyoxal to form the diimine linkages.[1]

Reaction Scheme

The overall synthetic transformation is depicted below:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 2 x 2,6-Diisopropylaniline P1 This compound R1->P1 R2 Glyoxal R2->P1 C1 Acid Catalyst (e.g., Formic Acid, Acetic Acid) C1->P1 C2 Solvent (e.g., Methanol, Ethanol) C2->P1

Caption: Synthetic scheme for this compound.

Experimental Protocols

Protocol 1: General Laboratory Synthesis

This procedure is adapted from literature reports and represents a standard method for the preparation of this compound.[3]

Materials:

  • 2,6-Diisopropylaniline (2.00 equivalents)

  • 40% Glyoxal in water (1.00 equivalent)

  • Methanol

  • Formic acid (catalytic amount, a few drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-diisopropylaniline (2.00 eq) in methanol.

  • To this solution, add a 40% aqueous solution of glyoxal (1.00 eq).

  • Add two to three drops of formic acid to the reaction mixture.

  • Stir the solution at room temperature. The reaction progress can be monitored as the clear solution transitions to a yellow suspension, indicating the formation of the diimine product.[1] Typically, the reaction is stirred for 3 to 24 hours.[3]

  • Upon completion, the suspension is filtered to collect the solid product.

  • The collected solid is washed with a minimum amount of cold methanol to remove unreacted starting materials and impurities.[3]

  • The product is then dried under vacuum to yield N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine as a yellow powder.[3]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted protocols have been shown to significantly reduce reaction times and, in some cases, improve yields.[1]

Materials:

  • 2,6-Diisopropylaniline

  • Glyoxal

  • Acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Combine 2,6-diisopropylaniline, glyoxal, a catalytic amount of acetic acid, and ethanol in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a period of minutes, with the specific time and temperature optimized for the scale of the reaction.

  • After cooling, the product precipitates and can be isolated by filtration, followed by washing with cold methanol and diethyl ether.[1]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₂₆H₃₆N₂[1][4]
Molecular Weight 376.58 g/mol [1][5]
Appearance Pale-yellow to yellow powder[1][3]
Melting Point 105-109 °C[5]
IUPAC Name N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine[4]
Spectroscopic Data

The following data is characteristic of this compound.

Spectroscopic DataValueReference(s)
¹H NMR (400 MHz, CDCl₃) δ 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, J = 6.8 Hz, iPr H), 1.14 (d, 24H, J = 6.8 Hz, iPr Me)[6]
¹³C NMR (101 MHz, CDCl₃) δ 163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s)[6]
Mass Spectrometry (m/z) 376 (Molecular Ion Peak)[7]

Experimental Workflow and Characterization

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity.

G cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification cluster_characterization Characterization Stage Reactants Mixing Reactants (2,6-Diisopropylaniline, Glyoxal) Catalysis Addition of Acid Catalyst Reactants->Catalysis Reaction Stirring at Room Temperature or Microwave Irradiation Catalysis->Reaction Filtration Filtration of Precipitate Reaction->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR MS Mass Spectrometry Drying->MS MP Melting Point Analysis Drying->MP

References

The Fundamental Chemistry of Diimine Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, electronic properties, and coordination chemistry of diimine ligands, pivotal scaffolds in catalysis and materials science.

Introduction

Diimine ligands, organic compounds featuring two imine (C=N) functional groups, have emerged as a cornerstone of modern coordination chemistry. Their versatility stems from the ease with which their steric and electronic properties can be tuned, allowing for precise control over the behavior of the resulting metal complexes.[1] This has led to their widespread application in various fields, from homogeneous catalysis, including olefin polymerization and cross-coupling reactions, to the development of novel luminescent materials and potential therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the fundamental chemistry of diimine ligands, with a focus on their synthesis, electronic and spectroscopic properties, and coordination behavior. Detailed experimental protocols and structured data tables are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Synthesis of Diimine Ligands

The most common and straightforward method for synthesizing α-diimine ligands is the acid-catalyzed condensation reaction between an α-diketone and two equivalents of a primary amine.[2] This approach offers a high degree of modularity, as a wide variety of commercially available or readily synthesized diketones and anilines can be employed to generate a diverse library of ligands with tailored steric and electronic properties.[5] For unsymmetrical α-diimines, a stepwise condensation approach can be utilized.[6]

A more recent and innovative approach involves the titanium-mediated intermolecular diimination of alkynes, which allows for the synthesis of complex, unsymmetrical α-diimines that are not easily accessible through traditional condensation methods.[1] This multicomponent coupling strategy involves the reaction of a diazatitanacyclohexadiene intermediate with a C-nitroso compound.[1]

Experimental Protocol: Synthesis of a Symmetric α-Diimine Ligand

This protocol describes the synthesis of N,N'-bis-(2,6-diisopropylphenyl)acenaphthene-1,2-diimine, a commonly used bulky α-diimine ligand.

Materials:

  • Acenaphthenequinone

  • 2,6-diisopropylaniline

  • p-toluenesulfonic acid (catalytic amount)

  • Toluene, anhydrous

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve acenaphthenequinone (1 equivalent) and 2,6-diisopropylaniline (2.2 equivalents) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and allow it to stir for 10-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from hot ethanol to yield the pure α-diimine ligand as a crystalline solid.

  • Wash the crystals with cold ethanol and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Electronic and Spectroscopic Properties

The electronic properties of diimine ligands are central to their utility. They are considered "redox-active" or "non-innocent" ligands, meaning they can exist in multiple stable oxidation states.[7][8] Specifically, α-diimines can be readily reduced in one-electron steps to form a radical anion and a dianion.[9] This ability to act as an electron reservoir is crucial in many catalytic reactions, where the ligand can actively participate in electron transfer processes.[7]

The electronic and steric properties of diimine ligands can be systematically tuned by modifying the substituents on the N-aryl rings and the ligand backbone.[10][11] Electron-donating groups on the N-aryl rings increase the electron density at the nitrogen atoms, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density, enhancing the π-acceptor properties of the ligand.

These electronic perturbations are reflected in the spectroscopic and electrochemical properties of the ligands and their metal complexes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for characterizing diimine ligands. The imine protons typically appear as singlets in the ¹H NMR spectrum, and their chemical shift is sensitive to the electronic environment. Upon coordination to a metal center, a significant downfield shift of the imine proton signal is often observed.[12] For asymmetric ligands or in certain coordination geometries, the two imine environments may become inequivalent, leading to distinct signals.[12]

Infrared (IR) Spectroscopy: The C=N stretching vibration is a characteristic feature in the IR spectra of diimine ligands, typically appearing in the range of 1620-1650 cm⁻¹. Upon coordination to a metal, this band often shifts to a lower frequency, indicating a weakening of the C=N bond due to back-donation from the metal into the π* orbitals of the ligand.

UV-Visible (UV-Vis) Spectroscopy: Diimine ligands exhibit characteristic π → π* transitions in the UV region. When coordinated to a transition metal, new, often intense, metal-to-ligand charge transfer (MLCT) bands can appear in the visible region.[13] The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the diimine ligand.[13]

Electrochemical Properties

Cyclic voltammetry is a powerful technique for probing the redox activity of diimine ligands and their metal complexes. Diimine ligands typically display one or two reversible reduction waves corresponding to the formation of the radical anion and the dianion.[9] The reduction potentials are influenced by the substituents on the ligand, with electron-withdrawing groups making the ligand easier to reduce (less negative reduction potential). Coordination to a metal cation generally leads to an anodic shift (less negative potential) of the ligand-based reduction waves.[9]

Coordination Chemistry

Diimine ligands are versatile chelating agents that can coordinate to a wide range of metals, including main-group, transition, and lanthanide metals.[7] The most common coordination mode for α-diimines is as a bidentate N,N'-chelate, forming a stable five-membered ring with the metal center.[14] However, other coordination modes, such as monodentate and bridging, are also known.[15]

The steric bulk of the substituents on the N-aryl groups plays a crucial role in determining the coordination geometry and reactivity of the resulting metal complexes.[5] Bulky substituents can prevent the coordination of additional ligands, create a specific coordination pocket around the metal center, and influence the stability of the complex.

For tris-chelate transition metal complexes with asymmetrical diimines, the ligands can adopt either a meridional (mer) or facial (fac) orientation.[16] The relative stability of these isomers is influenced by factors such as the solvent, crystal packing forces, and steric interactions.[16]

Applications in Catalysis

Diimine metal complexes are highly effective catalysts for a variety of organic transformations. One of the most significant applications is in the field of olefin polymerization. Nickel and palladium complexes of α-diimines are renowned for their ability to catalyze the polymerization of ethylene and α-olefins to produce polymers with highly branched microstructures.[4] The unique "chain-walking" mechanism of these catalysts allows for the formation of both short- and long-chain branches.[4]

In addition to polymerization, diimine complexes have shown significant activity in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.[3][17] They are also employed in hydrogenation, hydrosilylation, and C-H activation reactions.[2][5] The tunability of the diimine ligand allows for the optimization of catalyst performance for specific applications.

Data Tables

Table 1: Selected Spectroscopic Data for a Representative Diimine Ligand and its Metal Complex

Compound¹H NMR (δ, ppm, imine-H)¹³C NMR (δ, ppm, imine-C)IR (ν(C=N), cm⁻¹)UV-Vis (λ_max, nm)
H₂L¹4.92 (phenolic OH), 6.80-7.23 (aromatic CH)~1721620313 (n → π*)
[Cu(L¹)]Not reported~172 (shifted)1608-1610462 (Charge Transfer), ~550 (d-d)

Data synthesized from representative examples in the literature.

Table 2: Representative Electrochemical Data for Diimine Ligands and Complexes

CompoundE_red(1) (V vs. Fc/Fc⁺)E_red(2) (V vs. Fc/Fc⁺)E_ox (V vs. Fc/Fc⁺)
(LMes)AlCl₂(THF)-1.37--0.62
(LDipp)AlCl₂-1.34--0.73
(LMes²⁻)AlCl(THF)---0.94, -0.03

Data for aluminum complexes of N,N'-bis(aryl)-2,3-dimethyl-1,4-diazabutadiene ligands.[18]

Visualizations

Synthesis of a Diimine Ligand

G Figure 1: General Synthesis of a Symmetric α-Diimine Ligand cluster_reactants Reactants diketone α-Diketone reaction Condensation diketone->reaction amine Primary Amine (2 eq.) amine->reaction catalyst Acid Catalyst catalyst->reaction H⁺ product α-Diimine Ligand water Water reaction->product reaction->water G Figure 2: Chelation of a Diimine Ligand to a Metal Center cluster_reactants Starting Materials ligand Diimine Ligand (L) coordination Coordination ligand->coordination metal_precursor Metal Precursor (MXn) metal_precursor->coordination complex Diimine Metal Complex ([M(L)Xn]) byproduct Byproduct coordination->complex coordination->byproduct G Figure 3: Simplified Catalytic Cycle for Olefin Polymerization catalyst [LNi-R]⁺ (Active Catalyst) olefin_coord Olefin Coordination catalyst->olefin_coord + Olefin chain_transfer Chain Transfer catalyst->chain_transfer insertion Migratory Insertion olefin_coord->insertion insertion->catalyst  Growing Chain chain_walking Chain Walking (Isomerization) insertion->chain_walking chain_walking->insertion chain_transfer->catalyst + H⁺ polymer Polymer Chain chain_transfer->polymer

References

In-Depth Technical Guide to the Electronic Properties of N,N'-Diaryl-α-Diimines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of N,N'-diaryl-α-diimines, a class of compounds with significant applications in catalysis, materials science, and medicinal chemistry. This document details their synthesis, spectroscopic characteristics, electrochemical behavior, and theoretical electronic structure, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for key characterization techniques.

Introduction

N,N'-diaryl-α-diimines, also known as glyoxal bis(aryl)imines, are organic compounds characterized by a central 1,2-diimine backbone flanked by two aryl groups. The electronic nature of these molecules can be systematically tuned by modifying the substituents on the aryl rings, which in turn influences their coordination chemistry, redox behavior, and photophysical properties. Understanding these electronic characteristics is crucial for the rational design of new catalysts, functional materials, and therapeutic agents.

Synthesis of N,N'-Diaryl-α-Diimines

The synthesis of N,N'-diaryl-α-diimines is typically achieved through the condensation reaction of an α-dicarbonyl compound, most commonly glyoxal, with two equivalents of a substituted aniline.

General Synthetic Protocol

A solution of the desired substituted aniline (2.2 equivalents) in an appropriate solvent, such as ethanol or methanol, is prepared. To this solution, an aqueous solution of glyoxal (1.0 equivalent, typically 40 wt. %) is added dropwise with stirring. The reaction mixture is then stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the aniline derivative. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the resulting solid product is typically collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Properties

The electronic absorption and emission properties of N,N'-diaryl-α-diimines are key to understanding their electronic transitions and potential applications in photochemistry and optoelectronics.

UV-Visible Absorption and Photoluminescence Spectroscopy

The UV-Vis absorption spectra of N,N'-diaryl-α-diimines are characterized by intense absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are sensitive to the nature of the substituents on the aryl rings and the polarity of the solvent. Electron-donating groups typically cause a red-shift (bathochromic shift) of the absorption maxima, while electron-withdrawing groups lead to a blue-shift (hypsochromic shift). Many of these compounds also exhibit fluorescence, with emission wavelengths that are also dependent on the molecular structure and environment.

Table 1: Spectroscopic Data for a Series of N,N'-Diaryl-α-Diimines

Compound IDAryl Substituent (R)Absorption λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission λmax (nm)
1a H329-393
1b 4-OCH₃335-410
1c 4-OCF₃352-403
1d 4-N(CH₃)₂--410

Data presented is representative and compiled from various sources. Specific values can vary based on solvent and experimental conditions.

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Solutions of the N,N'-diaryl-α-diimine compounds are prepared in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration typically in the range of 10⁻⁵ to 10⁻⁴ M. The solutions are placed in a 1 cm path length quartz cuvette. The spectrophotometer is first blanked with the pure solvent. The absorption spectrum is then recorded over a wavelength range of approximately 200 to 800 nm. For fluorescence measurements, a spectrofluorometer is used. The excitation wavelength is set at or near the absorption maximum of the compound, and the emission spectrum is recorded at a 90-degree angle to the excitation beam.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of N,N'-diaryl-α-diimines, providing information on their oxidation and reduction potentials and the stability of the resulting radical ions. These properties are critical for their application in redox catalysis and organic electronics.

Redox Potentials and HOMO/LUMO Energy Level Estimation

The electrochemical behavior of N,N'-diaryl-α-diimines is characterized by reversible or quasi-reversible reduction and oxidation processes. The reduction potentials are associated with the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO), while the oxidation potentials correspond to the removal of electrons from the highest occupied molecular orbital (HOMO). The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation and reduction peaks, respectively, using ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.

Table 2: Electrochemical Data and Estimated HOMO/LUMO Energy Levels

Compound IDAryl Substituent (R)E_ox (V vs. Fc/Fc⁺)E_red (V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)Electrochemical Gap (eV)
1a H0.95-1.85-5.75-2.952.80
1b 4-OCH₃0.80-1.90-5.60-2.902.70
1c 4-CF₃1.10-1.70-5.90-3.102.80
1d 4-N(CH₃)₂0.65-1.95-5.45-2.852.60

Note: HOMO and LUMO levels are estimated using the empirical formulas: E_HOMO = -[E_ox(onset) + 4.8] eV and E_LUMO = -[E_red(onset) + 4.8] eV, where the potentials are referenced to the Fc/Fc⁺ couple.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry experiments are performed using a three-electrode setup in a gastight electrochemical cell under an inert atmosphere (e.g., argon or nitrogen). A glassy carbon or platinum electrode serves as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode. The measurements are carried out in a dry, deoxygenated aprotic solvent such as acetonitrile or dichloromethane, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The analyte concentration is typically in the range of 1-5 mM. The potential is scanned over a suitable range to observe the redox processes of the compound. Ferrocene is added at the end of the experiment as an internal standard, and all potentials are referenced to the Fc/Fc⁺ couple.

Theoretical Electronic Structure

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure of N,N'-diaryl-α-diimines, including the energies and spatial distributions of their frontier molecular orbitals (HOMO and LUMO).

Computational Details

Quantum chemical calculations are typically performed using a software package such as Gaussian. The molecular geometries are first optimized to their ground state using a suitable level of theory, for example, the B3LYP functional with a 6-31G(d) basis set. Frequency calculations are then performed to confirm that the optimized structures correspond to true energy minima. The HOMO and LUMO energies and their corresponding orbital surfaces are then calculated at the same level of theory. These calculations help to visualize the electron density distribution and predict the sites of electrophilic and nucleophilic attack.

Table 3: Computationally Derived Electronic Properties

Compound IDAryl Substituent (R)Calculated HOMO (eV)Calculated LUMO (eV)Calculated Energy Gap (eV)
1a H-5.95-2.153.80
1b 4-OCH₃-5.70-2.053.65
1c 4-CF₃-6.20-2.403.80
1d 4-N(CH₃)₂-5.40-1.903.50

Note: Calculated values can vary depending on the level of theory and basis set used.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of N,N'-diaryl-α-diimines and the logical relationship between their structural modifications and resulting electronic properties.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Electronic Properties Aniline Substituted Aniline Reaction Condensation Reaction Aniline->Reaction Glyoxal Glyoxal Glyoxal->Reaction Product N,N'-Diaryl-α-diimine Reaction->Product UVVis UV-Vis Spectroscopy Product->UVVis CV Cyclic Voltammetry Product->CV DFT DFT Calculations Product->DFT Absorption Absorption/Emission Spectra UVVis->Absorption Redox Redox Potentials CV->Redox Orbitals HOMO/LUMO Energies CV->Orbitals DFT->Orbitals

Caption: General workflow for the synthesis and electronic characterization of N,N'-diaryl-α-diimines.

Structure_Property_Relationship cluster_properties Electronic Properties ArylSubstituent Aryl Substituent (Electron-Donating vs. Electron-Withdrawing) HOMO_Level HOMO Energy Level ArylSubstituent->HOMO_Level Influences LUMO_Level LUMO Energy Level ArylSubstituent->LUMO_Level Influences Energy_Gap HOMO-LUMO Gap HOMO_Level->Energy_Gap Determines Redox_Potential Redox Potentials HOMO_Level->Redox_Potential Affects Oxidation LUMO_Level->Energy_Gap Determines LUMO_Level->Redox_Potential Affects Reduction Absorption_Wavelength Absorption Wavelength (λmax) Energy_Gap->Absorption_Wavelength Correlates with

Caption: Relationship between aryl substituents and the electronic properties of N,N'-diaryl-α-diimines.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of N,N'-diaryl-α-diimines, supported by tabulated data and experimental protocols. The systematic tunability of their electronic structure through modification of the aryl substituents makes them a versatile class of compounds for a wide range of applications. The presented data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating the design and synthesis of new functional molecules with tailored electronic properties.

A Preliminary Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive preliminary investigation into N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a symmetrical α-diimine ligand. Characterized by its bulky 2,6-diisopropylphenyl (DIPP) substituents, this compound exhibits significant steric hindrance that enhances its stability and dictates its coordination chemistry. It is a crucial ligand in the field of catalysis and a precursor for various transition metal complexes.[1] This guide covers its fundamental properties, synthesis protocols, key reactions, and applications, presenting data in a structured format for scientific use.

Core Properties and Identification

This compound, also widely known as glyoxal bis(2,6-diisopropylanil), is a yellow crystalline solid.[2] Its bulky DIPP groups are pivotal to its utility, influencing solubility, stability, and the catalytic activity of its metal complexes.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of the compound are summarized below.

PropertyValueReference(s)
IUPAC Name N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine[3][4]
Synonyms Glyoxal bis(2,6-diisopropylanil), N,Nμ-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene[2][5][6]
CAS Number 74663-75-5[1][4]
Molecular Formula C₂₆H₃₆N₂[1][2][3]
Molecular Weight 376.58 g/mol [1][7]
Appearance Pale-yellow to yellow-brown solid powder[1][3]
Melting Point 105-109 °C[2][5][7]
Boiling Point 492.0 ± 55.0 °C (Predicted)[2][5]
Density 0.95 g/cm³[5][7]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes its nuclear magnetic resonance (NMR) data as reported in the literature.

NucleusSolventChemical Shift (δ) and DescriptionReference(s)
¹H NMR CDCl₃8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, ³JHH = 6.8 Hz, iPr CH), 1.14 (d, 24H, ³JHH = 6.8 Hz, iPr CH₃)[8]
¹³C NMR CDCl₃163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s)[8]

Synthesis and Experimental Protocols

The primary and most widely documented method for synthesizing this compound is the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal.[1] This reaction proceeds via a Schiff base formation mechanism.[1]

Synthesis Workflow

The overall synthesis can be visualized as a two-step condensation process where two molecules of the aniline react with one molecule of glyoxal.

Synthesis_Workflow cluster_reactants Reactants cluster_product Product Aniline 2,6-Diisopropylaniline (2 eq.) Process Condensation (Schiff Base Formation) Aniline->Process Glyoxal Glyoxal (1 eq.) Glyoxal->Process Product This compound Catalyst Acetic Acid (Catalyst) Catalyst->Process Process->Product + 2 H₂O

Figure 1: Synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is based on methodologies reported in the scientific literature.[8]

Materials:

  • 2,6-diisopropylaniline (2 equivalents)

  • Glyoxal (40% solution in water, 1 equivalent)

  • Ethanol or Ethyl Acetate (solvent)

  • Acetic Acid (catalytic amount)

  • Cold Methanol (for washing)

  • Diethyl Ether (for washing)

Procedure:

  • Dissolve 2,6-diisopropylaniline (2 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of acetic acid to the solution.

  • To the vigorously stirred solution, add glyoxal (1 eq.) dropwise.

  • Allow the reaction to stir at room temperature. The progress can be monitored as the clear solution transitions to a yellow suspension, indicating product formation.[1]

  • After the reaction is complete (typically several hours, though microwave-assisted protocols can reduce this to minutes[1]), collect the precipitate by vacuum filtration.

  • Wash the collected solid sequentially with cold methanol and diethyl ether to remove unreacted starting materials and impurities.[1]

  • Dry the resulting pale-yellow powder under vacuum to yield pure this compound. A typical yield reported is around 49%.[8]

Chemical Reactivity and Applications

The chemistry of this compound is dominated by its diimine functionality and its role as a bidentate ligand.

Key Chemical Reactions

The compound undergoes several characteristic reactions:

  • Coordination Chemistry: It readily forms stable complexes with various transition metals, acting as a bidentate 'L' ligand. The bulky DIPP groups create a sterically protected environment around the metal center, influencing catalytic selectivity and stability.[1][9]

  • Reduction: The diimine linkage can be reduced to form the corresponding diamine, N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine, using standard reducing agents like lithium aluminum hydride.[3]

  • Oxidation: The imine groups can be oxidized to form the corresponding imine oxides.[1]

Coordination_Chemistry Ligand This compound (Ligand 'L') Complex [M(L)Xn] Complex (e.g., [Pd(L)Cl₂]) Ligand->Complex Coordination Metal Transition Metal (e.g., Pd, Ru) Metal->Complex Coordination

Figure 2: Logical relationship showing coordination to a metal center.
Applications

The primary application of this compound is as a supporting ligand in catalysis. Its metal complexes are effective catalysts for a range of organic transformations.

  • Palladium Catalysis: Its palladium complexes are used in aerobic alcohol oxidation reactions.[5][6]

  • Ruthenium Catalysis: It serves as a reactant in the preparation of ruthenium-based catalysts for olefin metathesis, transfer hydrogenation, and atom transfer radical polymerization (ATRP).[6]

  • N-Arylation: The ligand has been employed in the N-arylation of aromatic amines, a key reaction in the synthesis of pharmaceuticals.[5][6]

  • Materials Science: Due to its thermal stability and film-forming properties, it has been investigated as a potential host material for Organic Light-Emitting Diodes (OLEDs).[3]

Applications cluster_catalysis Catalysis cluster_materials Materials Science Core This compound Pd_Cat Palladium-Catalyzed Alcohol Oxidation Core->Pd_Cat Ru_Cat Ruthenium-Catalyzed Metathesis & ATRP Core->Ru_Cat Arylation N-Arylation Reactions Core->Arylation OLEDs OLED Host Material Core->OLEDs

Figure 3: Overview of key application areas for the title compound.

References

Methodological & Application

Application Notes and Protocols for Palladium Complexes of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of palladium complexes featuring the N,N'-Bis(2,6-diisopropylphenyl)ethanediimine ligand. Detailed experimental protocols for the synthesis of the ligand and its palladium(II) complex are presented, along with generalized protocols for its application in common cross-coupling reactions.

Introduction

Palladium complexes bearing α-diimine ligands have emerged as a versatile class of catalysts in organic synthesis and polymer chemistry. The electronic and steric properties of these complexes can be finely tuned by modifying the substitution pattern on the aryl groups of the diimine ligand. The this compound ligand, with its bulky 2,6-diisopropylphenyl substituents, provides significant steric hindrance around the metal center. This feature can influence catalyst stability, activity, and selectivity in various transformations. This document details the synthesis of the ligand and its corresponding dichloro[this compound]palladium(II) complex, and explores its potential applications in catalysis.

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the this compound ligand via the condensation of 2,6-diisopropylaniline with glyoxal.

Materials:

  • 2,6-diisopropylaniline

  • Glyoxal (40% solution in water)

  • Ethanol

  • Acetic acid (glacial)

  • Methanol (cold)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-diisopropylaniline (2 equivalents) in ethanol.

  • To this solution, add a catalytic amount of glacial acetic acid.

  • Slowly add glyoxal (1 equivalent, 40% aqueous solution) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, during which a yellow precipitate should form.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with cold methanol and diethyl ether to remove unreacted starting materials and impurities.

  • Dry the purified this compound ligand under vacuum.

Yield: A typical yield for this reaction is in the range of 70-85%.[1]

Protocol 2: Synthesis of Dichloro[this compound]palladium(II)

This protocol outlines the synthesis of the palladium(II) complex from the prepared ligand and palladium(II) chloride.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1 equivalent) in acetonitrile.

  • In a separate flask, dissolve this compound (1 equivalent) in acetonitrile.

  • Slowly add the ligand solution to the palladium(II) chloride suspension with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • The formation of the product may be indicated by a color change.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired dichloro[this compound]palladium(II) complex.

Catalytic Applications

While specific catalytic data for dichloro[this compound]palladium(II) is not extensively available in the public domain, its structural similarity to other catalytically active palladium-diimine complexes suggests its potential in various cross-coupling reactions. The following protocols are generalized based on established procedures for similar catalysts and can serve as a starting point for optimization.

Application 1: Mizoroki-Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.

Generalized Protocol:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., K₂CO₃, NaOAc, or Et₃N, 2.0 mmol), and dichloro[this compound]palladium(II) (0.01-1 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a suitable anhydrous solvent (e.g., DMF, NMP, or toluene, 3-5 mL) via syringe.

  • Stir the reaction mixture at a specified temperature (typically between 80-140 °C) for a designated time (4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Similar Palladium Catalysts:

The following table presents representative yields for the Mizoroki-Heck reaction using other palladium catalysts with bulky N-heterocyclic carbene or phosphine ligands, which can be used as a benchmark for optimization studies with the target complex.

Aryl HalideAlkeneBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)
4-BromoacetophenoneStyreneK₂CO₃DMF1200.1>95
4-Iodotoluenen-Butyl acrylateNaOAcDMAc1000.592
1-Bromo-4-nitrobenzeneMethyl acrylateEt₃NToluene1101.088
4-ChlorobenzonitrileStyreneCs₂CO₃Dioxane1302.075

Catalytic Cycle for Mizoroki-Heck Reaction:

G Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X (L) OxAdd->PdII_RX Coord Alkene Coordination PdII_RX->Coord Alkene PdII_Alkene R-Pd(II)-X (Alkene)(L) Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R'-Pd(II)-X (L) Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta Product PdH H-Pd(II)-X (L) Beta->PdH RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 HX + Base-H⁺ G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X (L) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R¹-B(OR)₂ Base PdII_R_R1 R-Pd(II)-R¹ (L) Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim R-R¹ RedElim->Pd0 G Ethene Oligomerization Workflow cluster_prep Catalyst Preparation cluster_reaction Oligomerization Reaction cluster_analysis Product Analysis Catalyst Pd-Diimine Complex Reactor High-Pressure Reactor Catalyst->Reactor Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->Reactor Solvent Anhydrous Solvent Solvent->Reactor Quench Quenching (Methanol) Reactor->Quench Ethene Ethene Feed Ethene->Reactor GC Gas Chromatography (GC) Quench->GC Olefins α-Olefins GC->Olefins

References

Application Notes and Protocols: Synthesis of N-Heterocyclic Carbenes from N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-heterocyclic carbenes (NHCs), specifically focusing on the widely used 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and its corresponding saturated analogue (SIPr), starting from N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. The protocols are designed to be a valuable resource for researchers in organic synthesis, organometallic chemistry, and drug development, where NHCs are pivotal ligands for catalysis.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a significant class of ancillary ligands in transition-metal catalysis due to their strong σ-donating properties and steric tunability.[1][2] The bulky NHC ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), and its saturated counterpart, 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr), are among the most common and effective NHCs utilized in a wide array of chemical transformations.[3] This document outlines the synthetic routes to these NHCs and their precursors starting from this compound.

Synthetic Pathways

The synthesis of IPr and SIPr and their precursor salts from this compound involves a multi-step process. The general synthetic scheme is depicted below. The diimine is first synthesized by the condensation of 2,6-diisopropylaniline with glyoxal.[4][5] This intermediate can then be used to synthesize the unsaturated imidazolium salt (IPr·HCl) or the saturated imidazolinium salt (SIPr·HCl). The free carbenes can be obtained by deprotonation of these salts.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products NHC Precursors and Free Carbenes 2_6_diisopropylaniline 2,6-Diisopropylaniline Diimine This compound 2_6_diisopropylaniline->Diimine + Glyoxal Glyoxal Glyoxal Glyoxal->Diimine IPr_HCl IPr·HCl (Imidazolium Salt) Diimine->IPr_HCl + Paraformaldehyde, + Chlorotrimethylsilane SIPr_HCl SIPr·HCl (Imidazolinium Salt) Diimine->SIPr_HCl 1. Reduction 2. + Triethyl orthoformate IPr IPr (Free Carbene) IPr_HCl->IPr + Base SIPr SIPr (Free Carbene) SIPr_HCl->SIPr + Base

Figure 1: General synthetic pathway from starting materials to NHC precursors and free carbenes.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the key diimine intermediate.

Reaction Scheme:

Diimine_Synthesis aniline 2 x 2,6-diisopropylaniline diimine This compound aniline->diimine glyoxal Glyoxal glyoxal->diimine +

Figure 2: Synthesis of this compound.

Procedure:

  • In a round-bottomed flask, dissolve 2,6-diisopropylaniline in a suitable solvent such as methanol.[5]

  • Add an aqueous solution of glyoxal (40 wt. %) to the aniline solution.

  • Add a few drops of formic acid to catalyze the reaction.[5]

  • Stir the reaction mixture at room temperature for 15 hours.[5]

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold methanol and dry under vacuum to afford the pure diimine.

Quantitative Data:

Reactant 1Reactant 2ProductYieldReference
2,6-diisopropylaniline (2 equiv.)Glyoxal (1 equiv.)This compound49%[6]
Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

This protocol outlines an efficient synthesis of the unsaturated NHC precursor, IPr·HCl.[4][7]

Reaction Scheme:

IPr_HCl_Synthesis diimine This compound product 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) diimine->product reagents Paraformaldehyde, Chlorotrimethylsilane reagents->product + SIPr_HCl_Workflow start This compound reduction Reduction of Diimine start->reduction cyclization Cyclization reduction->cyclization product 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) cyclization->product Free_Carbene_Synthesis salt IPr·HCl or SIPr·HCl product IPr or SIPr salt->product base Strong Base (e.g., KHMDS, KOtBu) base->product +

References

Application Notes and Protocols: Investigating α-Diimine Ligands in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a member of the α-diimine class of ligands, characterized by a bidentate structure with nitrogen donor atoms. These ligands are renowned for their steric bulk and tunable electronic properties, which have been successfully exploited in various catalytic applications. While the primary application of bulky α-diimine ligands, such as this compound, has been in the field of late-transition metal catalyzed olefin polymerization (e.g., Brookhart catalysts), their potential in olefin metathesis remains an area of exploratory research.

This document provides a framework for investigating the application of this compound and related α-diimine ligands in olefin metathesis. It includes a hypothetical screening protocol and data presentation templates to guide researchers in this endeavor.

Hypothetical Application in Olefin Metathesis

The exploration of novel ligands is crucial for advancing the capabilities of olefin metathesis catalysts. While N-heterocyclic carbenes (NHCs) and phosphines are the dominant ligands in successful ruthenium-based metathesis catalysts, the unique steric and electronic properties of α-diimine ligands could potentially offer new avenues for catalyst design, stability, and selectivity. A hypothetical research workflow to investigate this is outlined below.

Experimental Workflow for Catalyst Screening

cluster_0 Phase 1: Catalyst Synthesis cluster_1 Phase 2: Activity Screening in Ring-Closing Metathesis (RCM) cluster_2 Phase 3: Optimization and Scope A Synthesis of This compound Ligand B Complexation with a Ruthenium Precursor (e.g., [RuCl2(p-cymene)]2) A->B C Characterization of the Novel Ru-Diimine Complex (NMR, X-ray, MS) B->C D Selection of a Standard RCM Substrate (e.g., Diethyl diallylmalonate) C->D Proceed if characterization is successful E Reaction Setup: Substrate, Catalyst, Solvent (e.g., Toluene) D->E F Reaction Monitoring (TLC, GC-MS) E->F G Calculation of Conversion and Yield F->G H Optimization of Reaction Conditions (Temperature, Catalyst Loading, Time) G->H Proceed if activity is observed I Substrate Scope Evaluation H->I J Comparison with Standard Catalysts (e.g., Grubbs II) I->J A [Ru]=CHR¹ (Active Catalyst) B [2+2] Cycloaddition A->B + R²CH=CHR³ (Substrate 1) C Ruthenacyclobutane Intermediate B->C D [2+2] Retro-cycloaddition C->D E [Ru]=CHR² D->E F R¹CH=CHR² (Product 1) D->F H [2+2] Cycloaddition E->H + Substrate 1 G R³CH=CHR⁴ (Substrate 2) I Ruthenacyclobutane Intermediate H->I J [2+2] Retro-cycloaddition I->J J->A Regeneration K R³CH=CHR¹ (Product 2) J->K

Application Notes and Protocols: Activation of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a crucial precursor for the synthesis of bulky N-heterocyclic carbene (NHC) ligands, most notably 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr). These NHC ligands, when complexed with transition metals such as palladium or ruthenium, form highly active and versatile catalysts. The activation of the initial diimine involves a two-step process: cyclization to form an imidazolium salt (the NHC precursor), followed by deprotonation to generate the free carbene which then coordinates to the metal center. This document provides detailed protocols for the synthesis of the imidazolium salt precursor and its subsequent activation to form a catalytically active palladium complex, along with an application in a Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Diimine Synthesis2,6-diisopropylaniline, Glyoxal (40 wt% in water), Formic acidMethanolRoom Temperature370[1][2]
2. CyclizationThis compound, Paraformaldehyde, 4N HCl in dioxaneEthyl acetate0 to Room Temperature270[1]

Table 2: In-situ Activation and Application in Suzuki-Miyaura Coupling

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemperature (°C)TimeYield (%)Reference
PEPPSI-IPrAryl chlorides/bromidesPhenylboronic acidNaOtBuDioxane100ShortHigh[3][4]
Microwave-assistedAryl halidesVarious boronic acidsK₃PO₄Solvent-freeMicrowaveMinutesHigh[5]

Experimental Protocols

Protocol 1: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

This protocol is a two-step synthesis starting from 2,6-diisopropylaniline.

Step 1: Synthesis of this compound [1][2]

  • To a 1000 mL round-bottom flask, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), glyoxal (40 wt% aqueous solution, 19 mL, 170 mmol), and formic acid (1 mL).

  • Stir the resulting mixture at room temperature for 3 hours. A yellow precipitate will form.

  • Collect the yellow precipitate by filtration and wash it with cold methanol.

  • Dry the precipitate under vacuum overnight to yield this compound. (Yield: ~70%).

Step 2: Cyclization to 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) [1]

  • In a 5 L round-bottom flask, dissolve the dried this compound (200 g, 532 mmol) in ethyl acetate (2 L) with stirring.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate 500 mL conical flask, add paraformaldehyde (20.7 g, 690 mmol) to a 4N HCl solution in dioxane (212 mL, 851 mmol) and stir for 10 minutes.

  • Add the paraformaldehyde/HCl solution to the cooled diimine solution.

  • Allow the reaction mixture to stir at room temperature for 2 hours. A precipitate will form.

  • Collect the precipitate by filtration.

  • To purify, dissolve the precipitate in methanol (200 mL) and add sodium bicarbonate (15.0 g). Stir for 1 hour or until gas evolution ceases.

  • Remove the solids by filtration.

  • Reprecipitate the product from the filtrate by adding diethyl ether (250 mL).

  • Collect the white precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford IPr·HCl. (Yield: ~70%).

Protocol 2: In-situ Activation of IPr-Pd Catalyst for Suzuki-Miyaura Cross-Coupling

This protocol describes the in-situ generation of the active palladium-NHC catalyst from the IPr·HCl salt and its immediate use in a cross-coupling reaction.

Materials:

  • 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Anhydrous 1,4-dioxane

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [3][6][7]

  • To a dry Schlenk flask under an inert atmosphere, add IPr·HCl (2 mol%) and Pd(OAc)₂ (1 mol%).

  • Add anhydrous 1,4-dioxane to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

  • Add the aryl halide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and sodium tert-butoxide (2.5 equivalents).

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Catalyst_Activation_Pathway Diimine This compound Imidazolium 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) Diimine->Imidazolium + Paraformaldehyde, HCl NHC Free N-Heterocyclic Carbene (IPr) Imidazolium->NHC - HCl Active_Catalyst Active Pd(0)-NHC Catalyst NHC->Active_Catalyst Pd_precursor Pd(II) Precursor (e.g., Pd(OAc)₂) Pd_precursor->Active_Catalyst Reduction Base Base (e.g., NaOtBu) Base->Imidazolium

Caption: Catalyst activation pathway from diimine to the active Pd-NHC complex.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OA_complex R-Pd(II)-X L Pd0->OA_complex OA_label Oxidative Addition Pd0->OA_label R-X TM_intermediate R-Pd(II)-R' L OA_complex->TM_intermediate TM_label Transmetalation OA_complex->TM_label R'-B(OR)₂ TM_intermediate->Pd0 RE_label Reductive Elimination TM_intermediate->RE_label R-R' OA_label->OA_complex TM_label->TM_intermediate Base RE_label->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for N-arylation using a Palladium Catalyst System with N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed N-arylation of amines with aryl halides, employing a catalyst system based on the sterically hindered α-diimine ligand, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. This ligand, featuring bulky 2,6-diisopropylphenyl groups, is a precursor to N-heterocyclic carbene (NHC) ligands and can also be used to form stable palladium complexes suitable for cross-coupling reactions. The protocol is based on established principles of Buchwald-Hartwig amination and related cross-coupling reactions utilizing similar catalyst structures.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The efficiency and substrate scope of this reaction are highly dependent on the nature of the ligand coordinated to the palladium center. Sterically demanding and electron-rich ligands have been shown to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

This compound is a readily synthesized α-diimine ligand. Its palladium complexes, or in-situ generated catalysts from this ligand, are expected to exhibit high activity in N-arylation reactions due to the ligand's steric bulk, which can facilitate the reductive elimination step and stabilize the active catalytic species. This protocol outlines a general procedure for utilizing this ligand system in the N-arylation of a variety of amine and aryl halide substrates.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed N-arylation reactions using catalyst systems with bulky N-heterocyclic carbene (NHC) pro-ligands, which are structurally related to the proposed system. These results demonstrate the general effectiveness of such catalysts with a range of substrates.

EntryAryl HalideAmineProductYield (%)
14-ChlorotolueneMorpholine4-(p-tolyl)morpholine94
2ChlorobenzeneAnilineDiphenylamine98
34-ChloroanisoleAniline4-Methoxydiphenylamine95
42-ChlorotolueneAniline2-Methyldiphenylamine92
51-Chloro-4-(trifluoromethyl)benzeneAniline4-(Trifluoromethyl)diphenylamine96
6ChlorobenzeneBenzylamineN-Benzyl-N-phenylamine91

Data is representative of typical yields for similar catalyst systems and is intended for comparative purposes.

Experimental Protocols

This section provides a detailed methodology for a representative N-arylation reaction.

Materials:

  • Palladium Precursor: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand Precursor: this compound

  • Base: Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu)

  • Aryl Halide: (e.g., 4-chlorotoluene, bromobenzene)

  • Amine: (e.g., morpholine, aniline)

  • Solvent: Anhydrous toluene or dioxane

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Inert gas line (Ar or N₂)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for reaction monitoring

Detailed Protocol for the N-arylation of 4-Chlorotoluene with Morpholine:

  • Catalyst Preparation (In-situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%) and this compound (0.018 mmol, 1.8 mol%).

    • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15-20 minutes to allow for ligand coordination.

  • Reaction Setup:

    • To the flask containing the catalyst mixture, add sodium tert-butoxide (1.2 mmol, 1.2 equiv.).

    • Add 4-chlorotoluene (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 6-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-arylated product.

Visualizations

The following diagrams illustrate the key processes involved in the experimental setup.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup and Execution cluster_workup Workup and Purification start Start add_pd Add Pd Precursor (e.g., Pd(dba)₂) start->add_pd add_ligand Add this compound add_pd->add_ligand add_solvent Add Anhydrous Toluene add_ligand->add_solvent stir_catalyst Stir at RT for 15-20 min add_solvent->stir_catalyst add_base Add Base (e.g., NaOt-Bu) stir_catalyst->add_base add_reactants Add Aryl Halide and Amine add_base->add_reactants heat Heat to 100-110 °C add_reactants->heat monitor Monitor Reaction (TLC/GC) heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for N-arylation.

catalytic_cycle cluster_reactants cluster_products pd0 Pd(0)L (Active Catalyst) pd2_complex Ar-Pd(II)(L)-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd_amido Ar-Pd(II)(L)-NR₂ pd2_complex->pd_amido R₂NH, Base (-HX • Base) amine_coordination Amine Coordination + Deprotonation pd_amido->pd0 Ar-NR₂ (Product) product N-Aryl Amine (Ar-NR₂) reductive_elimination Reductive Elimination aryl_halide Aryl Halide (Ar-X) amine Amine (R₂NH)

Caption: Catalytic cycle for Buchwald-Hartwig N-arylation.

Application Notes and Protocols for N,N'-Bis(2,6-diisopropylphenyl)ethanediimine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α-diimine ligand, is a valuable precursor in the synthesis of transition metal complexes. Its bulky 2,6-diisopropylphenyl substituents provide significant steric shielding to the coordinated metal center, enhancing the stability of the resulting complexes and influencing their catalytic activity.[1] While this ligand is well-documented in the formation of discrete (0-dimensional) coordination compounds with applications in catalysis, its use in the synthesis of extended one-, two-, or three-dimensional coordination polymers is not reported in the current literature. The significant steric hindrance imposed by the diisopropylphenyl groups likely disfavors the formation of bridging interactions necessary for polymeric structures.

This document provides detailed protocols for the synthesis of the this compound ligand and a representative palladium(II) complex. Additionally, it discusses the potential challenges in employing this ligand for coordination polymer synthesis and presents its established applications in forming discrete metal complexes.

Logical Relationship: Ligand Synthesis and Metal Complex Formation

logical_flow cluster_reactants Starting Materials cluster_synthesis Ligand Synthesis cluster_product Product cluster_complexation Coordination Chemistry aniline 2,6-Diisopropylaniline reaction Condensation Reaction (Schiff Base Formation) aniline->reaction glyoxal Glyoxal glyoxal->reaction ligand This compound reaction->ligand complex Discrete Metal Complex [PdCl2(Ligand)] ligand->complex metal_salt Metal Salt (e.g., PdCl2) metal_salt->complex

Caption: Synthesis pathway of this compound and its subsequent use in forming a discrete metal complex.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol is adapted from established literature procedures for the synthesis of α-diimine ligands via Schiff base condensation.[1]

Materials:

  • 2,6-Diisopropylaniline

  • Glyoxal (40% solution in water)

  • Ethanol

  • Acetic acid (catalyst)

  • Methanol (cold)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-diisopropylaniline (2 equivalents) in ethanol.

  • Add a catalytic amount of acetic acid to the solution.

  • While stirring vigorously, slowly add glyoxal (1 equivalent, 40% aqueous solution) to the reaction mixture.

  • The reaction mixture will typically change color, and a precipitate may form.

  • Heat the mixture to reflux and maintain for 4-6 hours to ensure complete reaction.

  • After the reflux period, allow the mixture to cool to room temperature. A yellow solid should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with cold methanol and diethyl ether to remove unreacted starting materials and impurities.

  • Dry the purified this compound ligand under vacuum.

Protocol 2: Synthesis of Dichloro[N,N'-bis(2,6-diisopropylphenyl)-1,2-ethanediimine-N,N']palladium(II)

This protocol describes the synthesis of a discrete palladium(II) complex.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetone

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend Palladium(II) chloride in acetone.

  • In a separate flask, dissolve this compound (1 equivalent) in acetone.

  • Slowly add the ligand solution to the vigorously stirred suspension of Palladium(II) chloride.

  • Stir the reaction mixture at room temperature for 12-24 hours. The color of the suspension will change as the complex forms.

  • After the reaction is complete, the solid product can be isolated by filtration.

  • Crystals suitable for X-ray diffraction can be obtained by recrystallization from an appropriate solvent, such as acetone.

Experimental Workflow

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand Dissolve 2,6-diisopropylaniline in Ethanol + Acetic Acid add_glyoxal Add Glyoxal Solution start_ligand->add_glyoxal reflux Reflux for 4-6 hours add_glyoxal->reflux cool_precipitate Cool to Room Temperature & Precipitate reflux->cool_precipitate filter_wash Filter and Wash with Cold Methanol & Diethyl Ether cool_precipitate->filter_wash dry_ligand Dry Ligand Under Vacuum filter_wash->dry_ligand add_ligand_solution Add Ligand Solution in Acetone dry_ligand->add_ligand_solution Use in Complexation start_complex Suspend PdCl2 in Acetone (Inert Atmosphere) start_complex->add_ligand_solution stir_complex Stir at Room Temperature for 12-24 hours add_ligand_solution->stir_complex isolate_product Isolate Product by Filtration stir_complex->isolate_product recrystallize Recrystallize from Acetone isolate_product->recrystallize

Caption: Step-by-step workflow for the synthesis of the ligand and its palladium complex.

Data Presentation

The following table summarizes key structural parameters for the Dichloro[N,N'-bis(2,6-diisopropylphenyl)-1,2-ethanediimine-N,N']palladium(II) complex, obtained from single-crystal X-ray diffraction data.

ParameterValue (Å or °)Reference
Bond Lengths
Pd—Cl12.285 (1)[2]
Pd—Cl22.290 (1)[2]
Pd—N12.095 (2)[2]
Pd—N22.098 (2)[2]
N1—C11.280 (2)[2]
C1—C21.491 (3)[2]
Bond Angles
Cl1—Pd—Cl292.68 (3)[2]
N1—Pd—N279.29 (6)[2]
Cl1—Pd—N194.04 (5)[2]
Cl2—Pd—N293.99 (5)[2]

Applications and Discussion

The primary application of this compound in coordination chemistry is as a supporting ligand for transition metal catalysts. The bulky aryl substituents create a sterically crowded environment around the metal center, which can:

  • Enhance Catalyst Stability: The steric bulk protects the metal center from decomposition pathways and can lead to more robust catalysts.

  • Influence Polymerization Activity: In olefin polymerization, the ligand's structure significantly affects the properties of the resulting polymer, such as branching and molecular weight.

  • Promote Specific Catalytic Cycles: The steric and electronic properties of the ligand can be tuned to favor certain reaction pathways in catalysis.

Challenges in Coordination Polymer Synthesis:

The formation of a coordination polymer requires a ligand that can bridge between two or more metal centers in an extended fashion. This compound acts as a chelating ligand, binding to a single metal center through its two nitrogen atoms. The bulky 2,6-diisopropylphenyl groups present a significant steric barrier, preventing another metal center from approaching closely enough to form a bridging interaction. This steric hindrance is the most probable reason for the absence of reported coordination polymers based on this specific ligand. Researchers aiming to synthesize coordination polymers with diimine ligands should consider using less sterically hindered analogues to facilitate the formation of extended network structures.

References

Application Notes and Protocols for Catalytic Hydrosilylation using N,N'-Bis(2,6-diisopropylphenyl)ethanediimine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of metal complexes bearing the N,N'-Bis(2,6-diisopropylphenyl)ethanediimine ligand and its analogues in catalytic hydrosilylation reactions. The protocols detailed below are based on established literature and are intended to serve as a starting point for researchers interested in exploring this class of catalysts for the synthesis of organosilicon compounds, which are valuable intermediates in drug development and materials science.

Introduction

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., C=C, C≡C), is a powerful and atom-economical method for the formation of carbon-silicon bonds. The choice of catalyst is crucial for controlling the efficiency, regioselectivity, and stereoselectivity of this transformation. This compound, a sterically bulky α-diimine ligand, has been employed to synthesize a variety of transition metal complexes. The steric hindrance provided by the 2,6-diisopropylphenyl groups can enhance the stability of the metal center and influence the catalytic activity and selectivity.

This document focuses on the application of such complexes, particularly those of zirconium and nickel, in the catalytic hydrosilylation of olefins.

Zirconium-Catalyzed Hydrosilylation of Olefins

A zirconium complex bearing a ligand analogous to this compound, specifically the dianionic N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene [(Dipp)2DAD]2- ligand, has demonstrated activity in the intermolecular hydrosilylation of various olefins. The active catalyst precursor is a bis-alkyl zirconium complex, [Zr{(Dipp)2DAD}(CH2SiMe3)2].[1][2]

Quantitative Data Summary

The catalytic activity of the zirconium complex has been evaluated for the hydrosilylation of several terminal olefins with phenylsilane. The reactions typically show moderate activity.[1][2]

EntryOlefinSilaneCatalyst Loading (mol%)Time (h)Conversion (%)
11-HexenePhSiH₃524~60
21-OctenePhSiH₃524~55
3StyrenePhSiH₃512~70

Note: The data presented is representative and compiled from descriptive accounts of "moderate activity" in the literature. Exact yields may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of the Zirconium Catalyst Precursor [Zr{(Dipp)2DAD}(CH2SiMe3)2] [1][2]

Materials:

  • N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene [(Dipp)2DADLi2] (synthesized from the corresponding diimine and n-butyllithium)

  • Zirconium(IV) chloride (ZrCl₄)

  • Neosilyl lithium (LiCH₂SiMe₃)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous pentane

  • Schlenk line and argon or nitrogen atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, a solution of the dilithium salt of the ligand, (Dipp)2DADLi2, is prepared by reacting N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene with two equivalents of n-butyllithium in diethyl ether.

  • To this solution, one equivalent of ZrCl₄ is added at room temperature, leading to the formation of the dichloride complex [Zr{(Dipp)2DAD}Cl2(LiCl)].

  • The resulting mixture is stirred for 12 hours.

  • The dichloride complex is then reacted in situ with two equivalents of neosilyl lithium (LiCH₂SiMe₃).

  • The reaction mixture is stirred for an additional 24 hours at room temperature.

  • The solvent is removed under vacuum.

  • The solid residue is extracted with pentane, and the solution is filtered to remove lithium chloride.

  • The pentane is removed under vacuum to yield the desired bis-alkyl zirconium complex, [Zr{(Dipp)2DAD}(CH2SiMe3)2], as a solid.

Protocol 2: General Procedure for Zirconium-Catalyzed Hydrosilylation of Olefins [1][2]

Materials:

  • Zirconium catalyst precursor [Zr{(Dipp)2DAD}(CH2SiMe3)2]

  • Olefin (e.g., 1-hexene, 1-octene, styrene)

  • Phenylsilane (PhSiH₃)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Argon or nitrogen atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the zirconium catalyst precursor (e.g., 0.05 mmol, 5 mol%).

  • Anhydrous toluene (e.g., 2 mL) is added to dissolve the catalyst.

  • The olefin (1.0 mmol) is added to the solution.

  • Phenylsilane (1.2 mmol) is then added to the reaction mixture.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at a specified temperature (e.g., 80 °C).

  • The reaction progress is monitored by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, the reaction is quenched by exposure to air.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Catalytic Cycle and Workflow

The proposed catalytic cycle for the zirconium-catalyzed hydrosilylation likely involves the formation of a zirconium hydride species, which then undergoes migratory insertion of the olefin followed by reductive elimination to yield the hydrosilylated product.

Catalytic_Cycle_Zr cluster_main Catalytic Cycle cluster_workflow Experimental Workflow Zr_cat [Zr{(Dipp)2DAD}(CH2SiMe3)2] Zr_H [(Dipp)2DAD}Zr-H] Zr_cat->Zr_H σ-bond metathesis with Silane Zr_olefin Olefin Complex Zr_H->Zr_olefin Olefin Coordination Zr_alkyl Zr-Alkyl Intermediate Zr_olefin->Zr_alkyl Migratory Insertion Zr_alkyl->Zr_H Regeneration Product Hydrosilylated Product Zr_alkyl->Product Reductive Elimination start Start step1 1. Charge catalyst & solvent start->step1 step2 2. Add olefin step1->step2 step3 3. Add silane step2->step3 step4 4. Heat and stir step3->step4 step5 5. Quench and purify step4->step5 end End step5->end

Figure 1: Proposed catalytic cycle and experimental workflow for Zr-catalyzed hydrosilylation.

Nickel-Catalyzed Hydrosilylation of Alkenes

An in-situ generated nickel catalyst, formed from an air-stable nickel(II) precursor and an α-diimine ligand closely related to the topic, has shown high activity and selectivity for the anti-Markovnikov hydrosilylation of alkenes.[3] The ligand used is ((ArN=C(Me))₂ Ar = 2,6-iPr₂-C₆H₃), which shares the same bulky aryl groups as this compound.

Quantitative Data Summary

This nickel-based catalytic system is highly effective for the hydrosilylation of 1-octene with various tertiary silanes.

EntrySilaneCatalyst Loading (mol%)Time (h)Yield (%)Selectivity (anti-Markovnikov)
1(EtO)₃SiH0.112>99>98%
2HSiMe(OSiMe₃)₂11>98>98%
3PhSiH₃11>98>98%

Data obtained from the hydrosilylation of 1-octene at 23 °C.[3]

Experimental Protocols

Protocol 3: In-Situ Preparation of the Nickel Catalyst and Hydrosilylation of 1-Octene [3]

Materials:

  • Nickel(II) bis(2-ethylhexanoate) [Ni(2-EH)₂]

  • α-Diimine ligand ((ArN=C(Me))₂ Ar = 2,6-iPr₂-C₆H₃)

  • 1-Octene

  • Triethoxysilane [(EtO)₃SiH]

  • Anhydrous toluene (optional, for large scale)

  • Reaction vessel (e.g., Schlenk flask)

  • Argon or nitrogen atmosphere

Procedure for a 10g Scale Reaction:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with Ni(2-EH)₂ (e.g., 0.01 mol%).

  • The α-diimine ligand (0.01 mol%) is added to the vessel.

  • 1-Octene (10 g) is added to the mixture.

  • Triethoxysilane is then added.

  • The reaction mixture is stirred at room temperature (23 °C) for the specified time (e.g., 12 hours).

  • The progress of the reaction can be monitored by ¹H NMR spectroscopy or GC-MS.

  • The product can be isolated by distillation under reduced pressure.

Logical Relationship of Catalyst Formation

The active nickel catalyst is formed in situ from the nickel(II) precursor and the diimine ligand. The reaction with the silane is believed to reduce the nickel(II) to a formal Ni(I) hydride dimer, which is the active catalytic species.[3]

Catalyst_Formation_Ni Ni_precursor Ni(II) bis(carboxylate) (Air-stable) Active_catalyst [(Diimine)NiH]₂ (Active Catalyst) Ni_precursor->Active_catalyst Reduction & Ligand Exchange Diimine_ligand α-Diimine Ligand Diimine_ligand->Active_catalyst Silane Tertiary Silane Silane->Active_catalyst

Figure 2: In-situ formation of the active nickel hydrosilylation catalyst.

Safety and Handling

  • All manipulations involving air- and moisture-sensitive reagents (e.g., organolithium reagents, metal halides, silanes, and the final catalyst complexes) should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents are crucial for the success of these reactions.

  • Metal complexes and silanes may be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Complexes of this compound and its analogues with zirconium and nickel have been shown to be effective catalysts for the hydrosilylation of olefins. The zirconium-based system provides a route to hydrosilylated products with moderate activity, while the in-situ generated nickel catalyst exhibits high activity and excellent anti-Markovnikov selectivity. The detailed protocols and data presented herein offer a solid foundation for researchers to further explore and optimize these catalytic systems for various applications in organic synthesis and materials science.

References

Application Notes and Protocols for the Formation of Metal Complexes with Diimine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for forming metal complexes with diimine ligands, their characterization, and their applications in drug development and catalysis. Detailed experimental protocols are provided to facilitate the practical implementation of these methods in a laboratory setting.

Introduction to Metal-Diimine Complexes

Metal complexes containing diimine ligands are a versatile class of compounds with a rich history in coordination chemistry. The defining feature of these complexes is the presence of a bidentate ligand containing a -N=C-C=N- moiety, which coordinates to a central metal ion. The electronic and steric properties of the diimine ligand can be readily tuned by modifying its backbone and substituent groups, allowing for the synthesis of metal complexes with a wide range of photophysical, electrochemical, and reactive properties. These tunable characteristics have led to their application in diverse fields, including catalysis, materials science, and medicinal chemistry. In drug development, metal-diimine complexes are explored as therapeutic agents, particularly for their potential as anticancer and antimicrobial drugs, as well as their use in photodynamic therapy (PDT). Their mechanisms of action often involve interactions with biological macromolecules, such as DNA and proteins, and the generation of reactive oxygen species (ROS).

General Synthetic Strategies

The formation of metal complexes with diimine ligands typically involves the reaction of a suitable metal precursor with a pre-synthesized or in situ generated diimine ligand. The choice of solvent, temperature, and reaction time are critical parameters that influence the yield and purity of the final complex.

Synthesis of Diimine Ligands

Diimine ligands are commonly synthesized through the condensation reaction of an α-diketone (e.g., 2,3-butanedione, benzil) or glyoxal with two equivalents of a primary amine. This reaction is often catalyzed by an acid.

Workflow for Diimine Ligand Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions diketone α-Diketone or Glyoxal product Diimine Ligand diketone->product amine Primary Amine (2 eq.) amine->product solvent Solvent (e.g., Ethanol, Methanol) solvent->product catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->product conditions Reflux conditions->product purification Purification (Recrystallization) product->purification

Caption: General workflow for the synthesis of diimine ligands.

Synthesis of Metal-Diimine Complexes

The complexation reaction involves mixing the diimine ligand with a metal salt in a suitable solvent. The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent depends on the desired complex and the solubility of the reactants.

Workflow for Metal-Diimine Complex Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions ligand Diimine Ligand product Metal-Diimine Complex ligand->product metal_salt Metal Salt (e.g., MCl₂, M(OAc)₂) metal_salt->product solvent Solvent (e.g., Ethanol, Acetonitrile, DCM) solvent->product temperature Room Temperature or Reflux temperature->product purification Purification (Filtration, Recrystallization) product->purification

Caption: General workflow for the synthesis of metal-diimine complexes.

Experimental Protocols

Protocol for Synthesis of a Zn(II)-Diimine Complex[1]

This protocol describes the synthesis of N,Nʹ-bis-(salicylidene)-4,4ʹ-diaminodiphenylether zinc(II) complex.

Materials:

  • N,Nʹ-bis-(salicylidene)-4,4ʹ-diaminodiphenylether (ligand)

  • Zinc(II) chloride hydrate (ZnCl₂·xH₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol (degassed)

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve the diimine ligand (0.408 g, 1 mmol) in 10 mL of degassed ethanol in a three-necked round-bottomed flask with heating.

  • Add 4 mL of a 0.5 M ethanolic NaOH solution (2 mmol) to the ligand solution.

  • In a separate flask, dissolve zinc(II) chloride hydrate (0.136 g, 1 mmol) in 10 mL of ethanol.

  • Add the zinc(II) chloride solution to the ligand solution. The molar ratio of Metal:Ligand:NaOH should be 1:1:2.[1]

  • Stir and reflux the reaction mixture under a nitrogen atmosphere for 3 hours.[1]

  • A yellowish-green solid will form. Filter the solid, wash it several times with cold ethanol, and dry it in an oven.[1]

Characterization Data:

  • Yield: 80%[1]

  • Melting Point: 260°C (decomposed)[1]

  • FT-IR (cm⁻¹): Appearance of a new band around 445 cm⁻¹ corresponding to the Zn-N bond. The C=N stretching frequency shifts to a lower wavenumber upon coordination.

Protocol for Synthesis of a Pd(II)-Diimine Catalyst

This protocol describes a general method for the synthesis of α-diimine palladium(II) bromide complexes.

Materials:

  • α-diimine ligand

  • (1,5-Cyclooctadiene)palladium(II) bromide ((COD)PdBr₂) or bis(acetonitrile)palladium(II) bromide ((CH₃CN)₂PdBr₂)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Schlenk flask

  • Stirring apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-diimine ligand in dichloromethane.

  • Add an equimolar amount of the palladium precursor ((COD)PdBr₂ or (CH₃CN)₂PdBr₂).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with hexane to remove any unreacted starting materials.

  • Dry the product under vacuum.

Characterization Data:

  • ¹H NMR: Protons on the diimine ligand will show a downfield shift upon coordination to the palladium center.

  • ¹³C NMR: Carbon atoms of the diimine ligand will also exhibit shifts upon coordination.

Quantitative Data Summary

The following tables summarize key quantitative data for various metal-diimine complexes reported in the literature.

Table 1: Synthesis and Characterization of Selected Metal-Diimine Complexes

MetalDiimine LigandPrecursorSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)Ref.
Zn(II)N,Nʹ-bis-(salicylidene)-4,4ʹ-diaminodiphenyletherZnCl₂·xH₂OEthanolReflux380260 (d)[1]
Cd(II)N,Nʹ-bis-(salicylidene)-4,4ʹ-diaminodiphenyletherCdCl₂·xH₂OEthanolReflux650280 (d)[1]
Fe(II)-Ir(III)Ferrocene & half-sandwich Ir(III)------[2]
Ni(II)Unsymmetrical α-diimineNiBr₂Toluene--High-[3]
Mn(I)1,4-diazabutadiene (DAB)Mn(CO)₅BrEthanolReflux-35-80-[4]
Re(I)1,4-diazabutadiene (DAB)Re(CO)₅BrEthanolReflux-35-80-[4]

(d) = decomposed

Table 2: Photophysical and Electrochemical Data of Selected Metal-Diimine Complexes

MetalComplexλ_abs (nm) (ε, M⁻¹cm⁻¹)λ_em (nm)Quantum Yield (Φ)Lifetime (τ, µs)E_red (V vs. Fc/Fc⁺)Ref.
Cu(I)[Cu₂(I)₂(bipy)(POP)₂]-529-5320.72-0.889.6-[5]
Ru(II)Ru-1 (flavin-decorated)456 (2.34 x 10⁴)6430.011.32-[6]
Fe(II)[Fe(bipy)₃]²⁺-----1.66[2]
Fe(II)[Fe(bipyt-Bu)₃]²⁺-----1.85[2]

Applications in Drug Development

Metal-diimine complexes have shown significant promise as therapeutic agents, particularly in the field of oncology. Their mechanisms of action are diverse and can involve direct interaction with cellular components or the light-induced generation of cytotoxic species.

Anticancer Activity and Mechanism of Action

Several iron and ruthenium-based diimine complexes have demonstrated potent anticancer activity. A common mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.

Signaling Pathway for Apoptosis Induction by an Iron-Diimine Complex

An example of a proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[7]

G Fe_complex Iron-Diimine Complex ROS Reactive Oxygen Species (ROS) Generation Fe_complex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway Activation (JNK, p38, ERK) ROS->MAPK Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2 Anti-apoptotic Bcl-2 proteins Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak inhibits Bax_Bak->Mitochondria promotes MAPK->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by an iron-diimine complex.

Photodynamic Therapy (PDT)

Ruthenium-diimine complexes are particularly well-suited for PDT due to their strong absorption in the visible region, long-lived excited states, and ability to generate singlet oxygen (¹O₂) upon photoexcitation.

Mechanism of Photodynamic Therapy with a Ruthenium-Diimine Complex

G Ru_complex_ground Ru(II)-Diimine Complex (S₀) Ru_complex_excited_singlet Excited Singlet State (S₁) Ru_complex_ground->Ru_complex_excited_singlet Absorption Light Light (hν) Light->Ru_complex_excited_singlet Ru_complex_excited_triplet Excited Triplet State (T₁) Ru_complex_excited_singlet->Ru_complex_excited_triplet Intersystem Crossing Ru_complex_excited_triplet->Ru_complex_ground Phosphorescence Oxygen_singlet ¹O₂ (Singlet Oxygen) Ru_complex_excited_triplet->Oxygen_singlet Energy Transfer Oxygen_ground ³O₂ (Ground State Oxygen) Oxygen_ground->Oxygen_singlet Cell_damage Oxidative Cell Damage Oxygen_singlet->Cell_damage Apoptosis Apoptosis Cell_damage->Apoptosis

Caption: Mechanism of Type II photodynamic therapy using a Ru(II)-diimine complex.

Protocol for Determining IC₅₀ Values using the MTT Assay[8][9][10][11]

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Drug stock solution (metal-diimine complex dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the metal-diimine complex in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm (or 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC₅₀ value from the dose-response curve.

Applications in Catalysis

Palladium-diimine complexes are highly effective catalysts for a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_1 R¹-Pd(II)L₂-X OA->PdII_1 TM Transmetalation PdII_1->TM PdII_2 R¹-Pd(II)L₂-R² TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Product R¹-R² RE->Product Reactant1 R¹-X (Organohalide) Reactant1->OA Reactant2 R²-B(OR)₂ (Organoboron) Reactant2->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9][10]

Protocol for a Suzuki-Miyaura Cross-Coupling Reaction[14][15]

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a Pd-diimine catalyst.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium-diimine catalyst (e.g., 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, Water)

  • Schlenk tube or round-bottom flask

  • Stirring and heating apparatus

Procedure:

  • To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium-diimine catalyst (0.01-0.05 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Metal complexes with diimine ligands represent a highly versatile and tunable platform for the development of new technologies in medicine and catalysis. The synthetic methodologies are generally straightforward, and the resulting complexes exhibit a rich array of properties. The detailed protocols and data provided in these application notes are intended to serve as a valuable resource for researchers embarking on the synthesis and application of these fascinating compounds. Further exploration into the structure-activity relationships and mechanistic details will undoubtedly lead to the design of even more sophisticated and effective metal-diimine complexes for a variety of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. The information is tailored for researchers, scientists, and professionals in drug development to help optimize synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal in a suitable solvent, such as ethanol.[1] This reaction proceeds through a Schiff base formation mechanism.[1]

Q2: What is the typical yield for this synthesis?

A2: The yield can vary significantly depending on the reaction conditions. Conventional heating methods have reported yields around 49-53%.[2] Microwave-assisted protocols have been shown to improve yields to a range of 70-85%.[1]

Q3: How can I monitor the progress of the reaction?

A3: A visual indicator of product formation is the transition of the reaction mixture from a clear solution to a yellow suspension.[1] For more detailed monitoring, techniques like thin-layer chromatography (TLC) or in situ NMR spectroscopy can be employed.

Q4: What are the key factors for maximizing the yield?

A4: To maximize the yield, it is crucial to control several factors:

  • Purity of Reactants: Use high-purity 2,6-diisopropylaniline and glyoxal.

  • Reaction Conditions: Optimize temperature, reaction time, and catalyst concentration.

  • High Dilution: Performing the reaction under high dilution can help minimize the formation of side products.[1]

  • Solvent Choice: The selection of an appropriate solvent, such as ethyl acetate, is critical.[1]

Q5: What is the appearance and melting point of the final product?

A5: this compound is typically a pale-yellow to yellow-brown solid.[3] Its melting point is reported to be in the range of 105-109 °C.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My reaction did not produce any precipitate, or the yield is very low. What could be the cause?

    • A: Check Reagent Quality: Ensure that the 2,6-diisopropylaniline and glyoxal are of high purity. Impurities in the starting materials can inhibit the reaction. Consider purifying the 2,6-diisopropylaniline if its purity is questionable.[5] The glyoxal solution (typically 40% in water) can degrade over time; use a fresh bottle if possible.

    • A: Verify Catalyst: Confirm that the acid catalyst (e.g., acetic acid) was added in the correct amount. The catalyst is crucial for the condensation reaction.[1]

    • A: Inadequate Reaction Time or Temperature: If using conventional heating, the reaction may require several hours. Microwave-assisted methods can significantly shorten the reaction time to minutes.[1] Ensure the reaction is heated to the appropriate temperature for the chosen solvent.

    • A: Improper Stoichiometry: A 2:1 molar ratio of 2,6-diisopropylaniline to glyoxal is typically used.[2] Verify your calculations and measurements.

Issue 2: Product Purity Issues

  • Q: My final product is an oil or contains significant impurities. How can I improve its purity?

    • A: Incomplete Reaction: An oily product may indicate the presence of unreacted starting materials or partially reacted intermediates. Try extending the reaction time or increasing the temperature slightly.

    • A: Insufficient Washing: The crude product should be thoroughly washed to remove unreacted starting materials and byproducts. Sequential washing with cold methanol and diethyl ether is a common procedure.[1]

    • A: Recrystallization: If washing is insufficient, recrystallization from a suitable solvent system can be an effective purification method.

    • A: Side Reactions: The bulky nature of the diisopropylphenyl groups can sometimes lead to side products.[1] Running the reaction under high dilution can help to minimize these.[1]

Data Presentation

ParameterConventional HeatingMicrowave-AssistedReference
Yield 49-53%70-85%[1][2]
Reaction Time HoursMinutes[1]
Typical Solvent EthanolEthyl Acetate[1]
Catalyst Acetic AcidAcetic Acid[1]

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol is based on a reported literature procedure.[2]

Materials:

  • 2,6-diisopropylaniline (2 equivalents)

  • Glyoxal (40% solution in water, 1 equivalent)

  • Ethanol

  • Acetic Acid (catalytic amount)

  • Methanol (for washing)

  • Diethyl ether (for washing)

Procedure:

  • Dissolve 2,6-diisopropylaniline (2 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a catalytic amount of acetic acid to the solution.

  • Slowly add glyoxal (1 eq., 40% in water) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by observing the formation of a yellow precipitate.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the yellow solid by filtration.

  • Wash the solid sequentially with cold methanol and diethyl ether to remove impurities.

  • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general guideline based on reports of improved yields with microwave assistance.[1]

Materials:

  • 2,6-diisopropylaniline (2 equivalents)

  • Glyoxal (40% solution in water, 1 equivalent)

  • Ethyl acetate

  • Acetic Acid (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine 2,6-diisopropylaniline (2 eq.) and ethyl acetate.

  • Add a catalytic amount of acetic acid.

  • Add glyoxal (1 eq., 40% in water) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture for a short period (e.g., 5-15 minutes) at a set temperature (e.g., 100-120 °C).

  • After the reaction, cool the vessel to room temperature.

  • Isolate the product, which may precipitate upon cooling or after partial removal of the solvent.

  • Wash the solid with a suitable cold solvent and dry under vacuum.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2,6-diisopropylaniline 2,6-diisopropylaniline Mixing Combine Reactants 2,6-diisopropylaniline->Mixing Glyoxal Glyoxal Glyoxal->Mixing Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Cooling Cool Reaction Mixture Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Solvents Filtration->Washing Drying Dry Final Product Washing->Drying Final_Product Final_Product Drying->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow node_action node_action start Low or No Yield? check_reagents Reagents Pure & Fresh? start->check_reagents check_conditions Correct Stoichiometry & Catalyst? check_reagents->check_conditions Yes purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No check_time_temp Sufficient Reaction Time/Temp? check_conditions->check_time_temp Yes adjust_conditions Verify Calculations & Catalyst Amount check_conditions->adjust_conditions No increase_time_temp Increase Reaction Time or Temperature check_time_temp->increase_time_temp No success Yield Improved check_time_temp->success Yes purify_reagents->check_reagents adjust_conditions->check_conditions increase_time_temp->success

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining this ligand with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the acid-catalyzed condensation reaction between 2,6-diisopropylaniline and glyoxal in a suitable solvent, such as ethanol.[1] This reaction typically results in the formation of the diimine as a yellow precipitate.

Q2: What are the likely impurities in the crude this compound product?

A2: Common impurities include unreacted 2,6-diisopropylaniline, glyoxal polymers, and potentially mono-imine species (where only one amine group of the aniline has reacted with glyoxal). Side products from the Cannizzaro reaction of glyoxal may also be present, though this is less common under standard diimine synthesis conditions.[2]

Q3: What are the general characteristics of a good recrystallization solvent for this ligand?

A3: A suitable recrystallization solvent should exhibit high solubility for the ligand at elevated temperatures and low solubility at room temperature or below.[3][4][5][6][7] It should not react with the ligand.[5] Given the bulky and relatively nonpolar nature of the ligand, moderately polar to nonpolar solvents are often good candidates.

Q4: Is column chromatography a recommended purification method for this ligand?

A4: While possible, column chromatography may not always be the preferred method for purifying α-diimines due to their potential sensitivity to silica gel, which can sometimes cause hydrolysis of the imine bonds.[8] If used, a neutral stationary phase like deactivated silica or alumina might be necessary. Trituration or recrystallization are often simpler and more effective methods for this type of compound.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
The crude product is an oil or sticky solid. The presence of unreacted 2,6-diisopropylaniline or low molecular weight impurities.Try triturating the crude product with a cold non-polar solvent like hexanes or pentane. This will often dissolve the oily impurities, leaving the desired ligand as a solid.
The product is highly colored (e.g., dark brown or red). Presence of polymeric or degradation byproducts.Consider treating a solution of the crude product with a small amount of activated charcoal before recrystallization. Be aware that this may reduce the overall yield.[4]
Low recovery after recrystallization. The chosen solvent has too high of a solubility for the ligand even at low temperatures. The volume of solvent used was excessive.Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[4][5] You can try to recover more product from the mother liquor by concentrating it and cooling again.
The product purity does not improve after recrystallization. The impurity has very similar solubility properties to the desired ligand in the chosen solvent.Consider using a different recrystallization solvent or a two-solvent system. For example, dissolve the product in a good solvent (like acetone or dichloromethane) and then slowly add a poor solvent (like hexanes or methanol) until turbidity is observed, then heat to redissolve and cool slowly.
The melting point of the purified ligand is broad. The product is still impure or may contain residual solvent.Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent. If the melting point is still broad, a second recrystallization may be necessary.

Purification Data Summary

Purification Method Recommended Solvents Expected Purity Recovery Notes
Washing/Trituration Cold Methanol, Cold Diethyl Ether, Cold Hexanes[1][8]Moderate to HighGoodEffective for removing unreacted starting materials and some soluble impurities.
Single-Solvent Recrystallization Acetone, Ethanol, IsopropanolHighModerate to GoodAcetone has been successfully used to obtain X-ray quality crystals of a metal complex of the ligand, suggesting it is a good solvent for the free ligand as well.[9]
Two-Solvent Recrystallization Dichloromethane/Hexanes, Acetone/MethanolHighModerateThis method can be very effective if a suitable single solvent cannot be identified.

Experimental Protocols

Protocol 1: Purification by Washing/Trituration

This method is suitable for removing unreacted 2,6-diisopropylaniline and other highly soluble impurities from the crude product.

  • Place the crude, solid this compound in a flask.

  • Add a small amount of cold hexanes (or cold methanol).

  • Stir the suspension vigorously for 10-15 minutes. The desired ligand should remain as a solid, while more soluble impurities will dissolve in the solvent.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of fresh, cold solvent.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization from a Single Solvent (Acetone)

This protocol is designed to achieve high purity of the ligand.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of acetone and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more acetone dropwise if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold acetone.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

experimental_workflow crude_product Crude Ligand oily Is the product oily? crude_product->oily triturate Triturate with cold hexanes oily->triturate Yes recrystallize Recrystallize from hot acetone oily->recrystallize No triturate->recrystallize check_purity Check Purity (e.g., MP, NMR) recrystallize->check_purity pure_product Pure Crystalline Ligand check_purity->pure_product

Caption: Decision workflow for the purification of this compound.

recrystallization_process dissolve 1. Dissolve crude product in minimum hot solvent hot_filter 2. Hot gravity filtration (if impurities are present) dissolve->hot_filter cool 3. Cool solution slowly to room temperature hot_filter->cool ice_bath 4. Cool in ice bath to maximize yield cool->ice_bath vacuum_filter 5. Collect crystals by vacuum filtration ice_bath->vacuum_filter dry 6. Dry crystals under vacuum vacuum_filter->dry

Caption: Step-by-step workflow for the recrystallization process.

References

troubleshooting guide for reactions using N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. This guide addresses common issues encountered during the synthesis of the ligand and its application in catalytic reactions.

Frequently Asked Questions (FAQs)

1. Synthesis of this compound

  • Q1: I am experiencing a low yield during the synthesis of this compound. What are the common causes and how can I improve it?

    Low yields in the synthesis, which typically involves the condensation of 2,6-diisopropylaniline and glyoxal, can arise from several factors.[1] Incomplete reaction, side product formation, and inefficient purification are common culprits. To improve the yield, consider the following:

    • Reaction Conditions: Traditional reflux methods can be slow and lead to lower yields. Microwave-assisted protocols have been shown to significantly reduce reaction times from hours to minutes and increase yields to the 70-85% range.[1]

    • Catalyst: The reaction is typically catalyzed by an acid. Acetic acid is commonly used, but formic acid in methanol can be a viable alternative.[1] Ensure the catalyst is fresh and added in the appropriate amount.

    • Reagent Purity: Use high-purity 2,6-diisopropylaniline and glyoxal. Impurities in the starting materials can lead to unwanted side reactions.

    • Purification: The product is typically a pale-yellow powder.[1] Inefficient purification can lead to loss of product. Ensure thorough washing with cold methanol and diethyl ether to remove unreacted starting materials and byproducts.[1]

  • Q2: My reaction mixture turned a dark color instead of the expected yellow suspension. What does this indicate?

    A significant color change to a darker shade (e.g., brown or black) may indicate the formation of polymeric or decomposition byproducts. This can be caused by:

    • Excessive Heat or Reaction Time: Prolonged heating or excessively high temperatures can lead to the degradation of the product or starting materials.

    • Impurities: Impurities in the glyoxal or the aniline can act as catalysts for polymerization or other side reactions.

    • Air Oxidation: While the reaction is generally robust, prolonged exposure to air at high temperatures could contribute to oxidative side reactions.

    To troubleshoot, try running the reaction at a lower temperature for a longer period or using a microwave-assisted protocol for better temperature control and shorter reaction times.[1] Ensure your reagents are pure and the reaction is performed under an inert atmosphere if you suspect oxidation is an issue.

  • Q3: What are the expected spectroscopic data for this compound?

    Verifying the identity and purity of your synthesized compound is crucial. Below is a table summarizing the expected NMR data.

    Nucleus Solvent Chemical Shift (δ) / ppm Description
    1H NMRCDCl38.10s, 2H, H-C=N
    7.16-7.04m, 6H, aryl
    2.87sep, 4H, J = 6.8 Hz, iPr H
    1.14d, 24H, J = 6.8 Hz, iPr Me
    13C NMRCDCl3163.1s, C=N
    148.0s, aryl C
    136.7s, aryl C
    125.1s, aryl C
    123.2s, aryl C
    28.0s, iPr CH
    23.4s, iPr CH3

    Data sourced from literature reports.[2]

2. Use in Catalysis

  • Q4: I am having trouble forming the metal complex with my synthesized this compound ligand. What could be the issue?

    Difficulties in forming the desired metal complex can be due to several factors:

    • Ligand Purity: Impurities in your ligand can interfere with complexation. Ensure your ligand is pure by checking its spectroscopic data against the literature values.

    • Steric Hindrance: The bulky 2,6-diisopropylphenyl groups provide significant steric hindrance.[1] This can sometimes make complexation challenging. Ensure you are using appropriate reaction conditions (e.g., suitable solvent, temperature, and reaction time) to overcome the steric barrier.

    • Metal Precursor: The choice of metal precursor is critical. Some precursors may be more reactive than others. Consider screening different metal sources.

    • Atmosphere: Many organometallic complexes are sensitive to air and moisture. Perform the complexation reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Q5: My catalytic reaction using a complex of this compound is showing low or no conversion. How can I troubleshoot this?

    Low or no catalytic activity is a common issue in catalysis. Here's a logical approach to troubleshooting:

    G Troubleshooting Low Catalytic Conversion cluster_catalyst Catalyst Checks cluster_reagents Reagent Checks cluster_conditions Condition Optimization Start Low or No Conversion CheckCatalyst 1. Check Catalyst Integrity Start->CheckCatalyst CheckReagents 2. Verify Reagent Quality CheckCatalyst->CheckReagents Catalyst OK CatalystPurity Is the metal complex pure? CheckCatalyst->CatalystPurity CheckConditions 3. Optimize Reaction Conditions CheckReagents->CheckConditions Reagents OK SubstratePurity Are substrates pure? CheckReagents->SubstratePurity AnalyzeByproducts 4. Analyze for Side Reactions CheckConditions->AnalyzeByproducts Conditions Optimized Temperature Is the temperature optimal? CheckConditions->Temperature Conclusion Problem Resolved AnalyzeByproducts->Conclusion Side Reactions Minimized CatalystActive Is the catalyst in its active form? (e.g., Pd(0) for cross-coupling) CatalystPurity->CatalystActive SolventQuality Is the solvent anhydrous and degassed? SubstratePurity->SolventQuality Concentration Is the concentration appropriate? Temperature->Concentration Stirring Is mixing adequate? Concentration->Stirring

    Caption: A troubleshooting workflow for low catalytic conversion.

    Key considerations include:

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrates or solvents. Ensure all reagents are pure and solvents are anhydrous and degassed. The appearance of palladium black can indicate catalyst decomposition.

    • Ligand Dissociation: Under harsh reaction conditions, the ligand may dissociate from the metal center, leading to an inactive catalyst.

    • Incorrect Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, base, and concentration to find the optimal conditions.

Experimental Protocols

1. Synthesis of this compound

This protocol is based on the widely documented condensation reaction.[1]

  • Materials:

    • 2,6-diisopropylaniline

    • Glyoxal (40% aqueous solution)

    • Ethanol

    • Acetic acid (glacial)

    • Methanol (cold)

    • Diethyl ether (cold)

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-diisopropylaniline (2.0 equivalents) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add glyoxal (1.0 equivalent) to the stirred solution.

    • The reaction mixture will typically transition from a clear solution to a yellow suspension, indicating product formation.[1]

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by filtration.

    • Wash the solid sequentially with cold methanol and cold diethyl ether to remove impurities.[1]

    • Dry the resulting pale-yellow powder under vacuum.

    G A Dissolve 2,6-diisopropylaniline in Ethanol B Add Acetic Acid (catalyst) A->B C Add Glyoxal (dropwise) B->C D Reflux and Monitor (TLC) C->D E Cool and Precipitate D->E F Filter and Collect Solid E->F G Wash with Cold Methanol & Diethyl Ether F->G H Dry under Vacuum G->H

    Caption: Experimental workflow for the synthesis of the diimine ligand.

2. General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This is a general procedure and may require optimization for specific substrates.

  • Materials:

    • Palladium precatalyst (e.g., Pd(OAc)2)

    • This compound ligand

    • Aryl halide

    • Coupling partner (e.g., boronic acid)

    • Base (e.g., K2CO3, Cs2CO3)

    • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium precatalyst and the this compound ligand under an inert atmosphere.

    • Add the aryl halide, the coupling partner, and the base.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by TLC or GC/LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Work-up the reaction by quenching with water or a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd Precatalyst & Ligand B Add Aryl Halide, Coupling Partner, & Base A->B C Evacuate & Backfill with Inert Gas B->C D Add Anhydrous, Degassed Solvent C->D E Heat to Desired Temperature with Stirring D->E F Monitor Progress (TLC, GC/LC-MS) E->F G Cool and Quench F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

    Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

References

Technical Support Center: N,N'-Bis(2,6-diisopropylphenyl)ethanediimine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N'-Bis(2,6-diisopropylphenyl)ethanediimine and its derived catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions involving this compound-metal complexes.

Guide 1: Low or No Catalytic Activity

Problem: The reaction shows minimal or no conversion of the starting materials.

Possible Causes and Solutions:

  • Q1: My reaction is not proceeding. Could the catalyst be inactive?

    • A1: Catalyst inactivity is a primary concern. Ensure that the catalyst was synthesized and handled under strictly inert conditions (e.g., using a glovebox or Schlenk line) to prevent decomposition from air or moisture. Impurities in reagents or solvents, such as water, oxygen, or coordinating solvents, can act as poisons to the catalyst. It is recommended to use freshly distilled and degassed solvents and purified reagents.

  • Q2: I've confirmed my reagents are pure, but the activity is still low. What should I check next?

    • A2: Incomplete catalyst activation can be a factor. If you are using a pre-catalyst that requires an activator (e.g., a co-catalyst in polymerization), ensure the activator is of high purity and added in the correct stoichiometric ratio. For cross-coupling reactions, the choice and quality of the base are critical for the transmetalation step.

  • Q3: Could the reaction temperature be the issue?

    • A3: Yes, reaction temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration. Conversely, some reactions have a significant activation energy barrier and may require higher temperatures to initiate.

Troubleshooting Workflow for Low Catalytic Activity

start Low or No Catalytic Activity check_catalyst Verify Catalyst Integrity (Inert atmosphere handling?) start->check_catalyst check_catalyst->start No, re-prepare/ handle carefully check_reagents Assess Reagent and Solvent Purity (Anhydrous, degassed?) check_catalyst->check_reagents Yes check_reagents->start No, purify/ dry reagents check_activation Evaluate Catalyst Activation (Co-catalyst/base correct?) check_reagents->check_activation Yes check_activation->start No, verify activator/ base stoichiometry check_temp Optimize Reaction Temperature check_activation->check_temp Yes solution Improved Catalytic Activity check_temp->solution Optimized

Caption: Workflow for diagnosing low or no catalytic activity.

Guide 2: Formation of Undesired Side Products

Problem: The reaction yields a significant amount of side products, complicating purification and reducing the yield of the desired product.

Possible Causes and Solutions:

  • Q1: I'm observing unexpected peaks in my GC/LC-MS and NMR. What are the likely side reactions?

    • A1: For catalysts derived from this compound, particularly with palladium, a potential side reaction is the C-H activation of the isopropyl groups on the ligand. This can lead to catalyst decomposition and the formation of inactive or less selective species. Another possibility, especially in cross-coupling reactions, is homocoupling of the starting materials.

  • Q2: How can I minimize these side reactions?

    • A2: To mitigate C-H activation, consider running the reaction at a lower temperature. For homocoupling, ensure the reaction is rigorously deoxygenated, as oxygen can promote this side reaction. The choice of base and solvent can also influence the extent of side product formation.

  • Q3: In polymerization reactions, I'm getting a broad molecular weight distribution or oligomers instead of high polymer. Why?

    • A3: This can be due to chain transfer reactions competing with chain propagation. The steric bulk of the diisopropylphenyl groups is designed to enhance catalyst stability and promote chain growth. However, high temperatures can favor β-hydride elimination, a common chain transfer mechanism. Adjusting the monomer concentration and reaction temperature can help to control the polymer molecular weight.

Plausible Catalyst Decomposition Pathway via C-H Activation

active_catalyst Active Pd(II) Catalyst (L-Pd-R) ch_activation Intramolecular C-H Activation (isopropyl group) active_catalyst->ch_activation cyclometalated_pd Cyclometalated Pd(IV) Intermediate ch_activation->cyclometalated_pd reductive_elimination Reductive Elimination cyclometalated_pd->reductive_elimination decomposed_catalyst Inactive/Decomposed Catalyst reductive_elimination->decomposed_catalyst

Caption: A potential decomposition pathway involving C-H activation.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the bulky 2,6-diisopropylphenyl groups on the this compound ligand?

    • A1: The steric bulk of these groups is crucial for the stability of the resulting metal complex.[1] They create a sterically hindered environment around the metal center, which can prevent catalyst deactivation pathways such as dimerization or aggregation and can influence the coordination of substrates.

  • Q2: How can I confirm the purity of my synthesized this compound ligand?

    • A2: The purity of the ligand can be confirmed using standard analytical techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis. The ligand is typically a pale-yellow powder.[1]

  • Q3: Are there any known incompatibilities with certain functional groups?

    • A3: Catalysts derived from this ligand can be sensitive to certain functional groups. For example, in cross-coupling reactions, substrates with unprotected acidic protons (e.g., -OH, -NH2) may require the use of a stronger base or protection of the functional group. In polymerization, polar monomers can sometimes coordinate to the metal center and inhibit catalysis.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can affect catalyst performance. Note that specific results will vary depending on the exact reaction being performed.

Table 1: Effect of Temperature on Catalyst Performance in a Hypothetical Polymerization Reaction

Temperature (°C)Yield (%)Molecular Weight (kDa)Polydispersity Index (PDI)
25951501.2
50981201.5
8070802.1

Table 2: Influence of Base on a Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

BaseYield (%)Homocoupling Byproduct (%)
K₃PO₄92< 2
Cs₂CO₃855
Et₃N4515

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures.[1]

  • Reagents:

    • 2,6-diisopropylaniline (2 equivalents)

    • Glyoxal (40% solution in water, 1 equivalent)

    • Ethanol

    • Acetic acid (catalytic amount)

    • Methanol (for washing)

    • Diethyl ether (for washing)

  • Procedure:

    • Dissolve 2,6-diisopropylaniline in ethanol in a round-bottom flask.

    • Add a catalytic amount of acetic acid to the solution.

    • Slowly add the glyoxal solution to the stirred mixture.

    • A yellow precipitate should form. Continue stirring at room temperature for 2-4 hours.

    • Filter the yellow solid and wash sequentially with cold methanol and diethyl ether.

    • Dry the product under vacuum to yield this compound as a pale-yellow powder.

Protocol 2: General Procedure for a Trial Suzuki-Miyaura Cross-Coupling Reaction
  • Setup:

    • Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Use oven-dried glassware.

  • Reagents:

    • Aryl halide (1 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

    • This compound ligand (1-2 mol%)

    • Base (e.g., K₃PO₄, 2-3 equivalents)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Procedure:

    • To a reaction vessel, add the aryl halide, arylboronic acid, base, palladium pre-catalyst, and ligand.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

    • Purify the product by column chromatography.

References

Technical Support Center: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Reagents: Glyoxal solution may have degraded. 2,6-diisopropylaniline may be of low purity. 2. Ineffective Catalyst: The acid catalyst (e.g., acetic or formic acid) may be absent or insufficient. 3. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.1. Reagent Quality Check: Use fresh, high-purity 2,6-diisopropylaniline and a new bottle of 40% aqueous glyoxal. 2. Catalyst Addition: Ensure a few drops of a suitable acid catalyst like acetic acid or formic acid are added to the reaction mixture.[1] 3. Temperature Adjustment: Consider gentle heating (e.g., up to 70°C) to facilitate the reaction, but be cautious as prolonged heating can decrease yield.[2] Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[3]
Low Yield 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Product Loss During Work-up: The product may be partially soluble in the washing solvents. 3. Side Reactions: The formation of byproducts can consume starting materials.[3] 4. Prolonged Heating: Extended heating periods can lead to degradation and lower yields.[2]1. Extended Reaction Time: If running the reaction at room temperature, consider extending the stirring time (e.g., 24 hours).[1] 2. Optimized Washing: Use a minimum amount of cold methanol for washing the filtered product to minimize dissolution.[1] 3. High Dilution: Employing higher solvent volumes (high dilution conditions) can help minimize the formation of side products.[3] 4. Controlled Heating: If heating is necessary, monitor the reaction closely and avoid prolonged exposure to high temperatures.[2]
Product is an Oil or Gummy Solid 1. Impurities Present: The presence of unreacted starting materials or side products like mono-imines or oligomers can prevent crystallization.[4] 2. Residual Solvent: Incomplete drying can leave residual solvent, resulting in a non-crystalline product.1. Purification: Attempt to triturate the material with a non-polar solvent like hexane to induce precipitation. If that fails, column chromatography may be necessary, although it is less common for this synthesis. A filtration through a short pad of silica has been shown to be effective for removing impurities in related compounds.[5] 2. Thorough Drying: Dry the product under vacuum for an extended period to ensure all solvent is removed.
Product Contaminated with Starting Material 1. Incorrect Stoichiometry: An excess of 2,6-diisopropylaniline may have been used. 2. Inefficient Purification: Washing may not have been sufficient to remove unreacted aniline.1. Stoichiometric Control: Use a precise 2:1 molar ratio of 2,6-diisopropylaniline to glyoxal.[1][6] 2. Recrystallization: Recrystallize the crude product from a suitable solvent such as n-propanol.[2] This can effectively remove unreacted starting materials.
Yellow to Brown Product Color 1. Inherent Color: The product itself is typically a pale-yellow to yellow powder.[3][7] 2. Impurities: The presence of colored impurities or degradation products can lead to a darker appearance.1. Expected Outcome: A yellow color is normal for this compound.[1] 2. Purification: If the color is excessively dark (brown), recrystallization can help to obtain a purer, paler yellow product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the condensation reaction of 2,6-diisopropylaniline with glyoxal.[3] This is typically carried out in a solvent like methanol or ethanol and is often catalyzed by a small amount of a weak acid, such as acetic or formic acid.[1][3]

Q2: What is the expected yield for this synthesis?

A2: Yields can vary depending on the specific protocol used. Reported yields range from approximately 49% to as high as 87% under conventional heating conditions.[2][6] Microwave-assisted methods have been reported to achieve yields in the 70-85% range with significantly shorter reaction times.[3]

Q3: Why are the bulky 2,6-diisopropylphenyl groups important?

A3: The steric bulk of the 2,6-diisopropylphenyl groups is a key feature of this molecule. It enhances the stability of the compound and its subsequent metal complexes, which is crucial for its applications in coordination chemistry and catalysis.[3]

Q4: Can I use a different aniline for this reaction?

A4: Yes, this condensation reaction is general for producing diimines. Other anilines, such as 2,4,6-trimethylaniline, have been used with glyoxal to synthesize the corresponding diimine compounds.[1] However, the specific properties and challenges will vary depending on the aniline used.

Q5: How can I confirm the identity and purity of my synthesized product?

A5: Standard analytical techniques can be used for characterization. 1H and 13C NMR spectroscopy are ideal for confirming the structure.[1][6] The purity can be assessed by the sharpness of the melting point and by techniques like High-Performance Liquid Chromatography (HPLC) or elemental analysis.

Q6: What are the primary applications of this compound?

A6: This compound is primarily used as a ligand in coordination chemistry to form stable complexes with various metal ions.[3][8] These metal complexes are often employed as catalysts in a range of chemical transformations, including polymerization reactions.[9][10]

Quantitative Data Summary

The following table summarizes various reported reaction conditions and corresponding yields for the synthesis of this compound.

Reactants Solvent Catalyst Conditions Yield Reference
2,6-Diisopropylaniline, 40% GlyoxalMethanolFormic AcidRoom Temp, 24h64-69%[1]
2,6-Diisopropylaniline, 40% Glyoxaln-PropanolNone specified70°C, 1h87%[2]
2,6-Diisopropylaniline, GlyoxalNot specifiedAcetic AcidMicrowave70-85%[3]
2,6-Diisopropylaniline, GlyoxalNot specifiedNot specifiedNot specified49%[6]

Experimental Protocols

Protocol 1: Synthesis via Room Temperature Stirring in Methanol [1]

  • Dissolve 2,6-diisopropylaniline (2.0 equivalents) in methanol.

  • Add a 40% aqueous solution of glyoxal (1.0 equivalent).

  • Add two to three drops of formic acid to the solution.

  • Stir the solution at room temperature for 24 hours. A yellow suspension should form.

  • Filter the suspension to collect the solid product.

  • Wash the collected solid with a minimum amount of cold methanol.

  • Dry the product under vacuum to afford N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine as a yellow powder.

Protocol 2: Synthesis with Heating in n-Propanol [2]

  • Dissolve 2,6-diisopropylaniline (0.224 mol) in n-propanol (160 mL).

  • In a separate container, prepare a solution of 40% aqueous glyoxal (0.101 mol) in n-propanol (16 mL) and water (40 mL).

  • Add the glyoxal solution to the aniline solution.

  • Heat the mixture at 70°C with stirring for 1 hour.

  • Add 160 mL of water to the mixture to precipitate the product.

  • Collect the yellow precipitate by filtration.

  • Redissolve the solid in a minimum amount of hot n-propanol.

  • Add 200 mL of water to reprecipitate the yellow solid.

  • Collect the solid by filtration and dry under vacuum.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions aniline 2,6-Diisopropylaniline (2 eq) product This compound aniline->product + glyoxal Glyoxal (1 eq) glyoxal->product solvent Solvent (Methanol/Ethanol) catalyst Acid Catalyst (Formic/Acetic Acid) water Water (Byproduct) product->water forms Troubleshooting_Workflow Troubleshooting Flowchart for Synthesis cluster_yield_solutions Low Yield Solutions cluster_purity_solutions Purity Solutions start Start Synthesis check_yield Is Yield Low? start->check_yield check_purity Is Product Impure/Oily? check_yield->check_purity No check_reagents Check Reagent Quality & Stoichiometry check_yield->check_reagents Yes success Successful Synthesis check_purity->success No dry Dry Thoroughly Under Vacuum check_purity->dry Yes optimize_conditions Optimize Temp/Time (e.g., Microwave) check_reagents->optimize_conditions workup Refine Work-up (Cold Wash, High Dilution) optimize_conditions->workup workup->start Retry Synthesis wash Wash/Triturate with Hexane dry->wash recrystallize Recrystallize from Suitable Solvent recrystallize->success wash->recrystallize Side_Reactions Potential Side Reactions reactants Aniline + Glyoxal target_product Diimine Product (Desired) reactants->target_product 2:1 Reaction (Correct Stoichiometry) mono_imine Mono-Imine Intermediate reactants->mono_imine 1:1 Reaction mono_imine->target_product + 1 eq. Aniline oligomers Oligomers/Polymers mono_imine->oligomers Further Reaction

References

Technical Support Center: Microwave-Assisted Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, with a focus on improving yield through microwave-assisted methods.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for this compound compared to conventional heating?

Microwave-assisted protocols offer significant advantages by dramatically reducing reaction times from hours to mere minutes and increasing reaction yields.[1] This is due to efficient and rapid heating of the reaction mixture, which can suppress the formation of byproducts that may occur with prolonged heating.

Q2: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved through the acid-catalyzed condensation reaction between two equivalents of 2,6-diisopropylaniline and one equivalent of glyoxal. The reaction proceeds via a Schiff base formation mechanism.[1]

Q3: Why is an acid catalyst necessary for this reaction?

An acid catalyst, such as acetic acid or formic acid, is crucial to accelerate the condensation reaction. It protonates the carbonyl oxygen of glyoxal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. This increased reaction rate helps to minimize the formation of hard-to-separate impurities.

Q4: What is the visual indicator of a successful reaction?

A successful reaction is typically indicated by a color change in the reaction mixture from a clear solution to a yellow suspension or the formation of a yellow precipitate, which is the desired this compound product.[1]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

  • Q: My reaction yield is significantly lower than the reported values. What are the potential causes and solutions?

    • A:

      • Insufficient Reaction Time or Temperature (Conventional Method): Ensure the reaction is heated for a sufficient duration at the optimal temperature. One successful conventional protocol specifies heating at 70°C for 1 hour. Prolonged heating, however, can sometimes lead to lower yields, so optimization is key.

      • Inefficient Heating (Microwave Method): For microwave synthesis, ensure the chosen solvent couples efficiently with microwave irradiation. Solvents with high dielectric loss are heated more rapidly. Also, verify the power and temperature settings of your microwave reactor. For analogous reactions, temperatures around 100°C have been effective.

      • Presence of Water: The condensation reaction produces water. If not effectively removed or if there is excess water in the reactants (e.g., from the 40% aqueous glyoxal solution), the equilibrium may shift back towards the reactants, reducing the yield. Using a drying agent like anhydrous sodium sulfate can be beneficial.

      • Impure Reactants: Ensure the 2,6-diisopropylaniline and glyoxal are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.

Problem 2: Formation of Side Products and Impurities

  • Q: I have obtained a product that is difficult to purify and seems to be a mixture. What are the likely side products and how can I avoid them?

    • A:

      • Side Reactions: The reaction of glyoxal with amines can be complex. Side products can arise from incomplete reaction (mono-imine formation) or other condensation pathways. The steric hindrance from the bulky 2,6-diisopropylphenyl groups helps to favor the desired diimine, but side reactions are still possible.

      • High Dilution: Using high dilution conditions is critical, especially with bulky aryl groups, to minimize the formation of side products.[1]

      • Catalyst Choice: While acid catalysis is necessary, the choice and amount of acid can influence side product formation. A catalytic amount of a mild acid like formic or acetic acid is generally preferred.

      • Purification Issues: The target diimine can be sensitive to hydrolysis, making purification by column chromatography challenging. A preferred method for removing minor impurities is trituration with a cold solvent like ethanol or diethyl ether.

Problem 3: Product is an Oil or Fails to Crystallize

  • Q: The product I obtained is an oil and does not precipitate as the expected yellow solid. What should I do?

    • A:

      • Purity: Oily products often indicate the presence of impurities that inhibit crystallization. Attempt to purify the product by trituration with a cold non-polar solvent to induce solidification.

      • Solvent Choice for Precipitation/Crystallization: The product is typically precipitated by the addition of water to a solution in a solvent like n-propanol. Ensure sufficient water is added to induce precipitation. For recrystallization, dissolving the crude product in a minimum amount of hot n-propanol followed by the addition of water is an effective method.

      • Seeding: If you have a small amount of pure, solid product from a previous successful batch, you can try seeding the oil to induce crystallization.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Conditions and Yields for this compound and Related Diimines.

ParameterConventional Method 1Conventional Method 2Microwave-Assisted Method (Representative)
Reactants 2,6-diisopropylaniline, 40% aq. glyoxal2,6-diisopropylaniline, glyoxal2,6-diisopropylaniline, glyoxal
Solvent n-propanol, waterDichloromethaneEthanol or Ethyl Acetate[1]
Catalyst None specified (likely self-catalyzed or trace acid)Formic AcidAcetic Acid or Formic Acid[1]
Temperature 70°CRoom Temperature100-140°C
Reaction Time 1 hourNot specified10-30 minutes
Reported Yield 87%49%[2]70-85%[1]
Reference ChemSpider SyntheticPages, SP28The Royal Society of Chemistry, 2017Benchchem

Note: The microwave-assisted method parameters are representative and may require optimization for the specific target molecule.

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol is adapted from a procedure reported on ChemSpider SyntheticPages.

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-diisopropylaniline (39.6g, 0.224 mol) in n-propanol (160 mL).

  • Addition of Glyoxal: To this solution, add a mixture of 40% aqueous glyoxal (14.7g, 0.101 mol of glyoxal) in n-propanol (16 mL) and water (40 mL).

  • Reaction: Heat the mixture at 70°C with stirring for 1 hour. A yellow precipitate should form.

  • Precipitation: Add 160 mL of water to the reaction mixture to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the yellow precipitate by filtration.

  • Recrystallization: Redissolve the collected solid in the minimum amount of hot n-propanol. Add 200 mL of water to reprecipitate the purified product.

  • Drying: Collect the solid by filtration and dry under vacuum to yield the final product.

Protocol 2: Microwave-Assisted Synthesis (Representative)

This is a representative protocol based on general principles of microwave-assisted imine synthesis and may require optimization.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2,6-diisopropylaniline (2.0 mmol), a suitable solvent such as ethanol or ethyl acetate (5 mL), and a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Addition of Glyoxal: Add 40% aqueous glyoxal (1.0 mmol) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature of 120°C (power will be modulated by the instrument to maintain this temperature) for 15 minutes with stirring.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Work-up: A yellow precipitate should be present. If not, the product may be induced to precipitate by adding water or by reducing the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration and wash with cold ethanol or diethyl ether. The product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Mix 2,6-diisopropylaniline and glyoxal in n-propanol conv_heat Heat at 70°C for 1 hour conv_start->conv_heat conv_precipitate Add water to precipitate product conv_heat->conv_precipitate conv_filter Filter and collect crude product conv_precipitate->conv_filter conv_recrystallize Recrystallize from n-propanol/water conv_filter->conv_recrystallize conv_dry Dry under vacuum conv_recrystallize->conv_dry conv_product Final Product (Yield: ~87%) conv_dry->conv_product mw_start Mix reactants and catalyst in solvent in microwave vial mw_irradiate Irradiate in microwave (e.g., 120°C, 15 min) mw_start->mw_irradiate mw_cool Cool to room temperature mw_irradiate->mw_cool mw_workup Precipitate and filter mw_cool->mw_workup mw_purify Wash with cold ethanol mw_workup->mw_purify mw_product Final Product (Yield: 70-85%) mw_purify->mw_product

Caption: Comparative workflow for conventional vs. microwave-assisted synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Hydrolysis of Product start->cause3 sol1a Optimize Reaction Time/ Temperature cause1->sol1a Conventional sol1b Use Microwave Heating cause1->sol1b Improved Kinetics sol2a Use High Dilution cause2->sol2a sol2b Control Catalyst Amount cause2->sol2b sol3a Anhydrous Conditions cause3->sol3a sol3b Avoid Aqueous Workup/ Column Chromatography cause3->sol3b

References

Technical Support Center: Preventing Ligand Degradation in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and prevent ligand degradation in catalytic cycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ligand degradation in catalytic cycles?

A1: Ligand degradation can stem from several factors, often related to the reaction conditions and the inherent stability of the ligand itself. Common causes include:

  • Oxidation: Phosphine ligands, which are common in cross-coupling reactions, are susceptible to oxidation, especially in the presence of air or peroxide impurities in solvents like ethers.[1] This forms phosphine oxides, which can act as a different, less selective ligand.[1]

  • Thermal Degradation: Elevated temperatures can cause the ligand to decompose, or lead to the formation of inactive metal aggregates.[2] It is crucial to find the optimal temperature that balances reactivity and catalyst stability.[3]

  • Reaction with Impurities: Impurities in reagents or solvents can act as catalyst poisons and contribute to ligand degradation.[1] Water, for example, can lead to the formation of inactive metal-hydroxo species.[1]

  • Side Reactions: Unproductive side reactions, such as β-hydride elimination, can consume the active catalyst and lead to ligand fragmentation.[3]

  • Coordination Issues: In some cases, the substrate or product can coordinate strongly to the metal center, leading to catalyst deactivation, which can be mistaken for ligand degradation.[2][3]

Q2: How can I visually identify if my catalyst is deactivating due to potential ligand degradation?

A2: Visual cues can sometimes indicate catalyst deactivation, which may be linked to ligand degradation. A common sign for palladium-based catalysts is the formation of a black precipitate, known as palladium black.[2] This indicates the agglomeration of palladium(0) into an inactive form, which can be a consequence of ligand decomposition. A healthy, active homogeneous catalytic reaction should generally remain as a solution, though color changes are normal.[2]

Q3: What analytical techniques are recommended for monitoring ligand integrity?

A3: Several analytical techniques can be employed to monitor the health of your ligand during a catalytic reaction. ³¹P NMR spectroscopy is a particularly powerful tool for monitoring phosphine ligands.[1] The phosphorus atom in the active catalyst has a characteristic chemical shift, which will change significantly upon oxidation to the corresponding phosphine oxide, typically moving downfield.[1] By integrating the signals, you can quantify the extent of ligand degradation.[1] Other techniques like FTIR, Raman spectroscopy, and mass spectrometry can also provide valuable insights into changes in ligand structure.[4][5]

Q4: How does the choice of solvent affect ligand stability?

A4: The solvent plays a critical role in the stability of the catalytic complex. Some solvents can coordinate with the metal center and stabilize the active species.[1] Conversely, certain solvents, like ethers, may contain peroxide impurities that can accelerate the oxidation of phosphine ligands.[1] It is recommended to use high-purity, anhydrous, and degassed solvents to minimize potential side reactions.[1] A solvent screen is often advisable to find the optimal balance between reactivity, selectivity, and stability.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Cross-Coupling Reaction

If you are experiencing low or no conversion in your cross-coupling reaction, it could be due to catalyst deactivation via ligand degradation. Follow this troubleshooting guide to diagnose and resolve the issue.

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion Observed check_inert 1. Verify Inert Atmosphere (Absence of O₂ and H₂O) start->check_inert re_run_inert Action: Re-run reaction under strictly inert conditions (glovebox/Schlenk line). Use freshly degassed solvents. check_inert->re_run_inert No/Poor Inert Atmosphere check_reagents 2. Assess Reagent & Solvent Purity check_inert->check_reagents Inert Atmosphere Confirmed re_run_inert->check_reagents purify_reagents Action: Use high-purity, anhydrous, and degassed solvents and reagents. Purify starting materials if necessary. check_reagents->purify_reagents Impurities Suspected check_temp 3. Evaluate Reaction Temperature check_reagents->check_temp Purity Confirmed purify_reagents->check_temp optimize_temp Action: Screen a range of temperatures. Excessive heat can cause thermal degradation. check_temp->optimize_temp Temperature Suboptimal check_ligand 4. Analyze Ligand Integrity check_temp->check_ligand Temperature Optimal optimize_temp->check_ligand analyze_ligand Action: Monitor ligand stability via ³¹P NMR or other spectroscopic methods. Consider a more robust ligand. check_ligand->analyze_ligand Degradation Suspected end Improved Conversion check_ligand->end Ligand Stable analyze_ligand->end

Troubleshooting workflow for low conversion.
Issue 2: Inconsistent Reaction Yields

Inconsistent yields can be frustrating and may point to subtle issues with ligand stability that vary between runs.

Potential Cause Recommended Solution
Variable quality of inert atmosphere Standardize the procedure for degassing solvents and setting up the reaction under an inert atmosphere. Use a glovebox for sensitive reactions.
Inconsistent reagent quality Use reagents from a reliable source and store them properly in a desiccator or glovebox.[6] Purify reagents if there is any doubt about their quality.
Fluctuations in reaction temperature Use a reliable heating mantle with a temperature controller and ensure uniform stirring to maintain a consistent temperature throughout the reaction mixture.
Aging of ligand or catalyst Use fresh batches of ligand and catalyst. Store them under an inert atmosphere and in a cool, dark place to prevent degradation over time.

Key Experimental Protocols

Protocol 1: Monitoring Phosphine Ligand Oxidation by ³¹P NMR Spectroscopy

Objective: To quantify the extent of phosphine ligand oxidation to phosphine oxide during a catalytic reaction.[1]

Methodology:

  • Reaction Setup: Set up the catalytic reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Sampling: At various time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw an aliquot of the reaction mixture under an inert atmosphere.

  • Quenching (if necessary): If the reaction is ongoing, quench the reaction in the aliquot to prevent further changes. This can be done by cooling or adding a suitable quenching agent.

  • Sample Preparation for NMR: Prepare the NMR sample by dissolving the aliquot in a deuterated solvent. It is crucial to maintain an inert atmosphere during sample preparation if the species are air-sensitive.

  • NMR Acquisition: Acquire a quantitative ³¹P NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration of all phosphorus signals.

  • Data Analysis: Identify the chemical shifts corresponding to the active phosphine ligand and the phosphine oxide. Integrate the respective signals to determine their relative concentrations. The percentage of ligand degradation can be calculated as: % Degradation = [Integral(Phosphine Oxide) / (Integral(Phosphine Ligand) + Integral(Phosphine Oxide))] * 100

Ligand Degradation Pathways in a Catalytic Cycle

The following diagram illustrates a generic cross-coupling cycle and highlights potential points where ligand degradation can occur.

G cluster_cycle Catalytic Cycle cluster_degradation Degradation Pathways Pd0 LₙPd(0) (Active Catalyst) OA Oxidative Addition (R-X) Pd0->OA Oxidation Oxidation (O₂) L → L=O Pd0->Oxidation Degradation of Active Catalyst PdII LₙPd(II)(R)(X) OA->PdII TM Transmetalation (R'-M) PdII->TM Thermal Thermal Degradation (High Temp) PdII->Thermal Degradation of Intermediate PdII_R LₙPd(II)(R)(R') TM->PdII_R RE Reductive Elimination PdII_R->RE SideReaction Side Reactions (e.g., β-hydride elimination) PdII_R->SideReaction Unproductive Pathway RE->Pd0 Regeneration Product R-R' RE->Product

Potential points of ligand degradation in a catalytic cycle.

References

solvent effects on the performance of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N'-Bis(2,6-diisopropylphenyl)ethanediimine-based catalysts in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during catalytic reactions, with a focus on the impact of solvent choice.

Issue 1: Low or No Catalytic Activity

Q: My polymerization reaction shows very low or no conversion. What are the potential causes and how can I troubleshoot this?

A: Low or no catalytic activity can stem from several factors, often related to the solvent, catalyst activation, or reagent purity. Here is a step-by-step guide to diagnose and resolve the issue:

  • Solvent Purity and Polarity: The choice and purity of the solvent are critical. Non-polar solvents like hexane and toluene are commonly used. However, trace impurities such as water or oxygen can deactivate the catalyst. Ensure your solvent is rigorously dried and degassed before use. While some studies show higher activity in less polar solvents like hexane compared to toluene for similar α-diimine nickel catalysts, the optimal solvent can be system-dependent.[1] Consider screening different anhydrous, non-polar solvents.

  • Catalyst Activation: Incomplete activation of the pre-catalyst is a common problem. Ensure the cocatalyst (e.g., methylaluminoxane (MAO) or modified MAO) is fresh and handled under inert conditions. The ratio of cocatalyst to the catalyst can also significantly impact activity. An insufficient amount of cocatalyst will result in incomplete activation, while an excessive amount can sometimes lead to side reactions or catalyst deactivation.

  • Ligand/Complex Solubility: The this compound ligand and its metal complexes (especially palladium complexes) can have limited solubility in certain non-polar solvents.[2] Poor solubility will lead to a lower concentration of the active catalyst in the reaction mixture. If you observe precipitation of the catalyst, consider using a solvent in which it is more soluble, such as dichloromethane for initial complex formation, before introducing it to the polymerization medium.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition, especially for palladium-based systems. If you are operating at elevated temperatures, try reducing the temperature to see if activity improves. Conversely, if the reaction is being run at a very low temperature, a slight increase might be necessary to overcome the activation energy barrier.

Issue 2: Inconsistent Polymer Molecular Weight and Broad Molecular Weight Distribution

Q: I am observing significant variations in the molecular weight of my polymer, and the molecular weight distribution (MWD) is broader than expected. How can solvent choice and other factors contribute to this?

A: Inconsistent molecular weight and a broad MWD are often linked to issues with chain transfer and termination reactions, which can be heavily influenced by the solvent and other reaction parameters.

  • Solvent Effects on Chain Transfer: The solvent can influence the rate of chain transfer reactions relative to propagation. For some α-diimine nickel catalysts, solvents like toluene can facilitate chain transfer more than hexane, leading to lower molecular weight polymers.[1] If you are aiming for higher molecular weight, switching to a less coordinating solvent like hexane could be beneficial.

  • Temperature Fluctuations: Poor temperature control during the polymerization can lead to variations in the rates of propagation and termination, resulting in a broader MWD. Ensure your reaction setup maintains a stable temperature.

  • Catalyst Stability: If the catalyst is not stable over the course of the reaction, it can lead to the formation of different active species with varying propagation rates, thus broadening the MWD. The solvent can play a role in catalyst stability.

  • Cocatalyst Concentration: The concentration and type of cocatalyst can also affect MWD. High concentrations of aluminoxane cocatalysts can sometimes lead to the formation of different active sites, contributing to a broader MWD.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound and its metal complexes?

A1: The this compound ligand itself is a solid with moderate solubility in common organic solvents. Its palladium complexes are known to have poor solubility in non-polar solvents like pentane and hexane, but are partially soluble in toluene and more soluble in dichloromethane and acetone.[2] Nickel complexes generally exhibit better solubility in hydrocarbon solvents. It is crucial to determine the solubility of your specific catalyst in the chosen reaction solvent to ensure a homogeneous catalytic environment.

Q2: How does the choice of solvent affect the branching of polyethylene produced with α-diimine nickel catalysts?

A2: The solvent can influence the "chain-walking" mechanism of α-diimine nickel catalysts, which is responsible for the formation of branches. In a study on a similar trifluoromethoxy-substituted nickel catalyst, a higher branching density was observed when the polymerization was conducted in toluene compared to hexane.[1] This suggests that the solvent can mediate the equilibrium between ethylene insertion and chain-walking, with more polarizable solvents like toluene potentially favoring the latter.

Q3: Can polar solvents be used with this compound catalysts?

A3: Generally, polar solvents are avoided in Ziegler-Natta type polymerizations as they can coordinate to the active metal center and inhibit catalysis. However, some studies on related catalyst systems have shown that in specific cases, polar solvents can have a positive effect. For instance, the use of THF as a solvent has been reported to promote living ethylene polymerization with a specific neutral salicylaldiminato nickel catalyst. It is important to note that the compatibility of polar solvents is highly dependent on the specific catalyst system and should be approached with caution.

Q4: What are common side reactions to be aware of?

A4: For the synthesis of the this compound ligand, potential side reactions include the oxidation of the glyoxal starting material and the formation of mono-imine byproducts if the stoichiometry is not carefully controlled. During polymerization, catalyst deactivation pathways can include reactions with impurities in the monomer or solvent, or thermal decomposition.

Quantitative Data

The following tables summarize the effect of solvent on the performance of a trifluoromethoxy-substituted α-diimine nickel catalyst, which is structurally similar to complexes derived from this compound.

Table 1: Effect of Solvent on Catalytic Activity and Polymer Molecular Weight

Catalyst SystemSolventTemperature (°C)Activity (10⁶ g PE (mol Ni)⁻¹ h⁻¹)Mₙ (10⁵ g mol⁻¹)MWD (Mₙ/Mₙ)
Ni-Catalyst/MAOHexane3021.016.02.1
Ni-Catalyst/MAOToluene3015.512.52.3

Data adapted from a study on a similar trifluoromethoxy-substituted α-diimine nickel catalyst.[1]

Table 2: Effect of Solvent on Polyethylene Branching

Catalyst SystemSolventTemperature (°C)Branching Density (branches per 1000 C)
Ni-Catalyst/MAOHexane30120
Ni-Catalyst/MAOToluene30186

Data adapted from a study on a similar trifluoromethoxy-substituted α-diimine nickel catalyst.[1]

Experimental Protocols

General Protocol for Ethylene Polymerization

This protocol provides a general guideline for ethylene polymerization using a this compound nickel or palladium catalyst. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Reactor Preparation: A glass or stainless steel reactor is thoroughly dried in an oven and then assembled while hot under a stream of inert gas. The reactor is then evacuated and backfilled with inert gas several times.

  • Solvent and Reagent Preparation: The desired solvent (e.g., toluene or hexane) is dried over a suitable drying agent (e.g., sodium/benzophenone or passed through a solvent purification system) and thoroughly degassed by sparging with inert gas or by freeze-pump-thaw cycles.

  • Catalyst Preparation:

    • In-situ Activation: The this compound metal complex (e.g., NiBr₂ or PdMeCl complex) is weighed in a Schlenk flask or glovebox and dissolved in a small amount of the reaction solvent.

    • The desired amount of cocatalyst (e.g., MAO or MMAO solution) is added to the reactor containing the bulk of the solvent.

  • Polymerization:

    • The reactor is brought to the desired temperature.

    • The catalyst solution is injected into the reactor to initiate the polymerization.

    • The reactor is immediately pressurized with ethylene to the desired pressure. The ethylene feed is maintained to keep the pressure constant throughout the reaction.

  • Quenching and Product Isolation:

    • After the desired reaction time, the ethylene feed is stopped, and the reactor is vented.

    • The reaction is quenched by the addition of a protic solvent, such as methanol or acidified methanol.

    • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • Polymer Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, and ¹H and ¹³C NMR spectroscopy for determining the branching density.

Visualizations

TroubleshootingWorkflow Start Start: Low/No Catalytic Activity CheckSolvent 1. Check Solvent Purity & Polarity Start->CheckSolvent SolventOK Solvent is Dry & Degassed? CheckSolvent->SolventOK DrySolvent Action: Dry and Degas Solvent SolventOK->DrySolvent No CheckActivation 2. Verify Catalyst Activation SolventOK->CheckActivation Yes DrySolvent->CheckSolvent ActivationOK Cocatalyst Fresh & Ratio Correct? CheckActivation->ActivationOK OptimizeActivation Action: Use Fresh Cocatalyst, Optimize Ratio ActivationOK->OptimizeActivation No CheckSolubility 3. Assess Catalyst Solubility ActivationOK->CheckSolubility Yes OptimizeActivation->CheckActivation SolubilityOK Catalyst Fully Dissolved? CheckSolubility->SolubilityOK ChangeSolvent Action: Choose a Better Solvent SolubilityOK->ChangeSolvent No CheckTemp 4. Evaluate Reaction Temperature SolubilityOK->CheckTemp Yes ChangeSolvent->CheckSolubility TempOK Temperature Optimal? CheckTemp->TempOK AdjustTemp Action: Adjust Temperature TempOK->AdjustTemp No Success Problem Resolved TempOK->Success Yes AdjustTemp->CheckTemp

Caption: Troubleshooting workflow for low catalytic activity.

ExperimentalWorkflow Start Start: Ethylene Polymerization ReactorPrep 1. Reactor Preparation (Dry & Inert Atmosphere) Start->ReactorPrep SolventPrep 2. Solvent Preparation (Dry & Degas) ReactorPrep->SolventPrep CatalystPrep 3. Catalyst & Cocatalyst Preparation (Under Inert Conditions) SolventPrep->CatalystPrep Polymerization 4. Polymerization (Temperature & Pressure Control) CatalystPrep->Polymerization Quench 5. Quenching Reaction (e.g., with Methanol) Polymerization->Quench Isolate 6. Product Isolation (Filtration & Drying) Quench->Isolate Characterize 7. Polymer Characterization (GPC, NMR) Isolate->Characterize End End Characterize->End

Caption: General experimental workflow for ethylene polymerization.

References

Validation & Comparative

comparing N,N'-Bis(2,6-diisopropylphenyl)ethanediimine with other diimine ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine and Other Diimine Ligands in Catalysis

In the realm of coordination chemistry and catalysis, diimine ligands play a pivotal role in stabilizing metal centers and influencing the outcome of chemical transformations. Among these, this compound, often referred to as a Brookhart-type ligand, has garnered significant attention due to the pronounced steric hindrance provided by its bulky 2,6-diisopropylphenyl substituents. This feature has proven crucial in enhancing the catalytic activity and stability of late transition metal complexes in various applications, including olefin polymerization and cross-coupling reactions. This guide provides an objective comparison of this compound with other notable diimine ligands, supported by experimental data to aid researchers, scientists, and drug development professionals in ligand selection.

Performance in Ethylene Polymerization

The steric bulk of the N-aryl substituents on α-diimine ligands is a critical determinant of the catalytic performance of their nickel and palladium complexes in ethylene polymerization. Generally, increased steric hindrance around the metal center leads to higher molecular weight polymers and increased catalyst activity by hindering chain transfer reactions.[1][2]

The N,N'-Bis(2,6-diisopropylphenyl) moiety is a benchmark for creating a sterically demanding environment. The impact of systematic variations in ligand sterics on the catalytic properties of α-diimine palladium catalysts has been investigated, demonstrating a wide tunable range for polymer molecular weights, branching densities, and melting temperatures.[3] For instance, α-diimine nickel complexes with bulky ortho-substituents have shown high catalytic activity for ethylene polymerization, producing high molecular weight polyethylene with varied topologies.[1]

Below is a table summarizing the performance of various α-diimine nickel catalysts in ethylene polymerization, highlighting the effect of different substituents on the N-aryl ring.

Table 1: Comparison of α-Diimine Nickel Catalysts in Ethylene Polymerization

Ligand (N-Aryl Substituent)Catalyst Activity (g PE/(mol Ni·h))Polymer Molecular Weight (Mn, x 10⁴ g/mol )Branching (branches/1000 C)
This compound High (up to 10⁶)[1]High[1]Variable, dependent on conditions[1]
2,6-DimethylphenylLower than Dipp[4]Lower than Dipp[4]-
2,6-DiethylphenylIntermediate[4]Intermediate[4]-
2,4,6-Trimethylphenyl (Mesityl)High[5]High[5]-
Dibenzhydryl-based with electron-donating groupsup to 6 x 10⁶[6]up to 160[6]Lower with electron-donating groups[6]
Dibenzhydryl-based with electron-withdrawing groupsHigh[6]High[6]Higher with electron-withdrawing groups[6]

Note: The data is compiled from various sources and reaction conditions may differ. "Dipp" refers to 2,6-diisopropylphenyl.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the ligand plays a crucial role in the efficiency of the catalytic cycle. The steric and electronic properties of the diimine ligand can influence the rates of oxidative addition and reductive elimination. Bulky α-diimine ligands have been shown to enhance the catalytic performance of both nickel and palladium complexes in these reactions.[7]

For instance, a study on mono- and dinuclear Ni(II) and Pd(II) complexes with diverse α-diimine ligands, including those with acenaphthene backbones (BIAN-type ligands), demonstrated excellent yields in the coupling of various aryl bromides.[7] The steric hindrance provided by bulky substituents on the N-aryl rings was found to be beneficial for the catalytic activity.

Table 2: Comparison of Diimine Ligand-Palladium Complexes in Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)
This compound 0.14>95 (inferred from similar bulky systems)
Acenaphthene-based (BIAN) with tert-butyl groups0.1498[7]
Iminopyridine-based0.1485-96[7]
N,N'-Bis(2,6-dimethylphenyl)ethanediimine--Lower yields expected due to reduced steric bulk

Note: Direct comparative data for this compound under these specific conditions was not available and is inferred based on the performance of similarly bulky ligands.

Performance in Alkene Hydrosilylation

Nickel complexes bearing α-diimine ligands have emerged as highly active and selective catalysts for the hydrosilylation of alkenes, a reaction of significant industrial importance. The combination of a readily available α-diimine ligand, such as one derived from 2,6-diisopropylaniline, with an air-stable nickel(II) precursor generates a catalyst that exhibits high activity and anti-Markovnikov selectivity.[1][8]

The steric and electronic properties of the diimine ligand are crucial in this catalytic system as well, influencing the stability and reactivity of the active nickel-hydride species.

Table 3: Comparison of α-Diimine Nickel Catalysts in the Hydrosilylation of 1-Octene with Triethoxysilane

LigandCatalyst SystemTime (h)Conversion (%)Selectivity (anti-Markovnikov)
2,3-Bis(2,6-diisopropylphenylimino)butane in situ from Ni(II) bis(carboxylate)12>98[8]High[8]
Other α-diimine ligands (general)in situ from Ni(II) precursors-High activity observedHigh

Experimental Protocols

General Procedure for Ethylene Polymerization using an α-Diimine Nickel Catalyst

The following is a general protocol for ethylene polymerization, which can be adapted for specific α-diimine nickel complexes.

Materials:

  • α-Diimine nickel dibromide complex (e.g., [{(2,6-iPr₂C₆H₃)N=C(H)-C(H)=N(2,6-iPr₂C₆H₃)}NiBr₂])

  • Methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) solution in toluene

  • Toluene (anhydrous, polymerization grade)

  • Ethylene gas (polymerization grade)

Procedure: [9]

  • A high-pressure stainless-steel reactor equipped with a mechanical stirrer is thoroughly dried and purged with nitrogen.

  • Toluene is introduced into the reactor, followed by the desired amount of the MAO or MMAO solution.

  • The reactor is heated to the desired polymerization temperature (e.g., 35 °C).

  • The α-diimine nickel complex, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.

  • The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10 atm).

  • The polymerization is allowed to proceed for a set period, with constant ethylene feeding to maintain the pressure.

  • The reaction is terminated by venting the ethylene and adding an acidic quenching agent (e.g., acidified methanol).

  • The polymer is precipitated, collected by filtration, washed with methanol, and dried under vacuum.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials: [10]

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst with diimine ligand (e.g., 0.1 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure: [10][11]

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, and base.

  • Add the palladium-diimine complex catalyst.

  • Add the degassed solvent system.

  • The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.

  • The mixture is washed with water and brine, and the organic layer is dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography.

Visualizations

Below are diagrams illustrating a typical catalytic cycle and a general experimental workflow.

Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->Pd0 Reductive Elimination Product Product ArPdArB->Product Ar-Ar'

A simplified Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Start reagents Combine Reactants (Aryl Halide, Boronic Acid, Base) start->reagents catalyst Add Pd-Diimine Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine and Bipyridine Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical determinant of the outcome of catalytic processes and the properties of resulting metal complexes. This guide provides an objective comparison of the performance of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α-diimine ligand, and the classic 2,2'-bipyridine ligands. The comparison is supported by experimental data focusing on redox properties, catalytic activity, and photophysical characteristics.

Introduction to the Ligands

This compound belongs to the class of α-diimine (or 1,4-diazabutadiene, DAB) ligands. Its defining feature is the presence of bulky 2,6-diisopropylphenyl groups on the nitrogen atoms. This steric hindrance significantly influences the coordination geometry, stability, and reactivity of its metal complexes.[1] These ligands are known for their ability to form stable complexes with transition metals, which are often used as catalysts in organic reactions like palladium-catalyzed cross-couplings and olefin polymerization.[1][2]

2,2'-Bipyridine (bpy) is a prototypical N-heterocyclic diimine ligand that has been extensively studied in coordination chemistry. Its rigid, planar structure and strong σ-donating and π-accepting properties make it a versatile ligand for a wide range of metal ions.[3] Bipyridine complexes are fundamental in areas such as photoredox catalysis, materials science, and bioinorganic chemistry.[3][4]

The primary distinction lies in the steric bulk and electronic tunability. The ethanediimine backbone is more flexible than the bipyridine framework, and the substituents on the nitrogen atoms of α-diimines can be easily varied to fine-tune both steric and electronic properties.[5]

Performance Comparison

Redox Properties of Metal Complexes

The electronic nature of the ligand plays a crucial role in the redox behavior of the metal complex. This is particularly important in designing catalysts for redox reactions.

In iron complexes, both diimine and bipyridine ligands can act as "electron reservoirs," a property known as redox non-innocence, where the ligand itself undergoes redox changes.[3][6][7][8] However, the specific nature of these changes differs. For certain iron complexes in the +2 → +1 charge states, α-diimine ligands exhibit slightly better π-acceptor abilities than bipyridine, leading to ligand-based reduction in the diimine complexes versus a metal-based reduction in the bipyridine complex.[3] Iron complexes with bipyridine-diimine (BDI) backbones can span up to five different oxidation states, demonstrating the extensive redox activity of the ligand framework.[6][7][8]

Complex TypeMetal/LigandRedox Potential (E₁/₂) vs. Fc/Fc⁺Locus of Reduction/OxidationReference
[Fe(BDI)(OTf)₂]Fe(II)/BDI⁰E₁/₂ = -1.17 V, -1.33 V, -1.96 VLigand-based ([BDI]⁰ → [BDI]³⁻)[6]
[Fe(BDI)(OTf)₂]Fe(II)/BDI⁰E₁/₂ = 0.80 VMetal-based (Feᴵᴵ → Feᴵᴵᴵ)[6]
[Fe(bpy)₃]²⁺/⁺Fe(II)/bpyE = -1.66 VLigand-based[9]
[Fe(bipyᵗ⁻ᴮᵘ)₃]²⁺/⁺Fe(II)/bipyᵗ⁻ᴮᵘE = -1.85 VLigand-based[9]

Table 1: Comparison of redox potentials for representative iron complexes with diimine and bipyridine ligands.

Catalytic Performance

Both ligand types are extensively used in catalysis, particularly with late transition metals like palladium and nickel for olefin polymerization and cross-coupling reactions.

Olefin Polymerization: Palladium and nickel complexes bearing bulky α-diimine ligands are highly active catalysts for ethylene polymerization.[10] The steric bulk of the aryl groups, such as the 2,6-diisopropylphenyl groups, is crucial for preventing catalyst deactivation and controlling the polymer's microstructure (e.g., branching). The reactivity of these palladium-diimine catalysts can be dramatically switched by the presence of ancillary ligands like acetonitrile, shifting from polymerization to olefin isomerization.[11][12] Iron and cobalt complexes with pyridine-bis(imine) (PDI) ligands, which combine features of both ligand classes, are among the most active ethylene polymerization catalysts known.[2]

Cross-Coupling Reactions: Palladium complexes with both bipyridine and diimine-related ligands are effective precatalysts for reactions like Suzuki-Miyaura and Heck couplings. For pyridine-based ligands, increased basicity generally correlates with higher catalytic effectiveness in Suzuki-Miyaura coupling.[13][14] Bis(imino)pyridine palladium(II) complexes have also shown high efficiency in Suzuki-Miyaura reactions.[15]

Catalyst PrecursorReactionProductivity / ActivityPolymer Properties (for Polymerization)Reference
[Pd(diimine)(Me)(NCMe)]⁺1-Hexene PolymerizationActivity tunable by ancillary ligandsHighly branched polymer (isomerization-polymerization)[11]
[Pd(bpy-Me₂)(Me)(NCMe)]⁺CO/4-tert-butylstyrene CopolymerizationPositive effect on productivity from Me substituentsNo influence on molecular weight or tacticity[16]
Pd(II) complexes with pyridine ligandsSuzuki-Miyaura Coupling>90% GC yields for most precursors-[13]

Table 2: Comparative catalytic performance in selected reactions.

Photophysical Properties

Ruthenium(II) complexes with diimine and bipyridine ligands are renowned for their rich photophysical properties, stemming from metal-to-ligand charge transfer (MLCT) transitions.[17][18] These properties are highly sensitive to the ligand structure.

For instance, comparing structurally similar monometallic ruthenium(II) complexes, a change in the linker from 1,2-bis(4-methyl-2,2'-bipyridin-4'-yl)ethane (BPY) to 1,2-bis(2,2'-bipyridin-6-yl)ethane (Obpy) leads to a dramatic decrease in the emission lifetime (from 740 ns to 3 ns) and quantum yield (from 0.078 to 0.00023).[17][18] While not a direct comparison of the core ligands themselves, this illustrates the profound impact of subtle structural changes on photophysical outcomes. Generally, the bulky substituents on α-diimine ligands can offer steric protection to the metal center, potentially influencing excited-state lifetimes and stability.

ComplexEmission Max (nm)Emission Lifetime (τ) (ns)Quantum Yield (Φ)Reference
[Ru(bpy)₂(BPY)]²⁺~600-6107400.078[17][18]
[Ru(bpy)₂(Obpy)]²⁺~600-61030.00023[17][18]
[{Ru(bpy)₂}₂(BPY)]⁴⁺~600-6107700.079[17][18]
[{Ru(bpy)₂}₂(Obpy)]⁴⁺~600-61030.00026[17][18]

Table 3: Photophysical properties of bimetallic Ruthenium(II) complexes with different diimine bridging ligands.

Experimental Methodologies

General Synthesis of an α-Diimine Ligand and a Palladium Complex
  • Ligand Synthesis: this compound can be synthesized via the condensation reaction of 2,6-diisopropylaniline with glyoxal.[1]

    • Dissolve 2,6-diisopropylaniline (2 equivalents) in a suitable solvent like ethanol or methanol.

    • Add aqueous glyoxal (1 equivalent) dropwise to the solution at room temperature.

    • Stir the reaction mixture for several hours. The product typically precipitates from the solution.

    • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • Complexation (e.g., Pd(II) complex):

    • Dissolve the diimine ligand (1 equivalent) in a solvent such as dichloromethane (CH₂Cl₂).

    • Add a palladium precursor, for example, (COD)PdMeCl (COD = 1,5-cyclooctadiene) (1 equivalent), to the solution.

    • Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete, which can be monitored by techniques like NMR.

    • The resulting complex can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

Cyclic Voltammetry Protocol

Cyclic voltammetry (CV) is used to investigate the redox properties of the metal complexes.

  • Setup: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution: The complex is dissolved in a suitable solvent (e.g., acetonitrile or CH₂Cl₂) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Measurement: The potential is swept between set limits, and the resulting current is measured. Ferrocene is often added at the end of the experiment as an internal standard, and all potentials are referenced to the Fc/Fc⁺ couple.

Visualizations

Diagrams of Workflows and Concepts

Synthesis and Characterization Workflow

catalytic_cycle LnM_precatalyst [L₂M-R]⁺ Precatalyst Active_Catalyst [L₂M-H]⁺ Active Catalyst LnM_precatalyst->Active_Catalyst Activation Olefin_Complex Olefin Coordination Active_Catalyst->Olefin_Complex + Olefin Insertion Migratory Insertion Olefin_Complex->Insertion Insertion->Olefin_Complex + Olefin Beta_Hydride β-Hydride Elimination Insertion->Beta_Hydride Chain Growth Beta_Hydride->Active_Catalyst Product Release

Simplified Catalytic Cycle for Olefin Polymerization

Ligand vs. Metal-Centered Reduction Pathways

Conclusion

The choice between this compound and bipyridine ligands is highly dependent on the desired application.

  • This compound and related bulky α-diimines excel in polymerization catalysis, where their steric hindrance is key to achieving high activity and controlling polymer properties. Their tunable electronic nature also provides a lever for influencing the redox properties of their metal complexes, often promoting ligand-centered redox events.

  • Bipyridine remains a benchmark ligand due to its rigid framework and well-understood electronic properties. It is a ligand of choice in photophysics and photoredox catalysis, where its defined structure leads to predictable and robust MLCT characteristics. While effective in catalysis, the steric environment around the metal center is less tunable compared to the modular nature of α-diimine ligands.

For researchers developing novel catalytic systems, the steric and electronic modularity of α-diimines offers significant advantages. For applications requiring robust photophysical properties or when a well-defined, rigid coordination sphere is paramount, bipyridine and its derivatives remain the gold standard.

References

A Comparative Structural Analysis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of metal complexes featuring the bulky diimine ligand, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine.

This guide provides an objective comparison of the structural parameters of this compound coordinated to various transition metals. The steric hindrance imposed by the two 2,6-diisopropylphenyl groups on the ethanediimine backbone significantly influences the coordination geometry, bond lengths, and angles of the resulting metal complexes. Understanding these structural variations is crucial for applications in catalysis and materials science. This report summarizes key experimental data from X-ray crystallography and spectroscopic analyses to facilitate a clear comparison.

Structural Parameter Comparison

The coordination of this compound to different metal centers leads to distinct structural features. The table below summarizes key bond lengths and angles extracted from single-crystal X-ray diffraction data for palladium, titanium, and zirconium complexes.

Metal CenterComplexM-N Bond Length (Å)N-C (imine) Bond Length (Å)C-C (imine) Bond Length (Å)N-M-N Bite Angle (°)Coordination Geometry
Palladium (II)[PdCl₂(C₂₆H₃₆N₂)]Pd-N1: 2.103(2), Pd-N2: 2.101(2)N1-C1: 1.280(2), N2-C2: 1.278(2)C1-C2: 1.458(3)79.29(6)Distorted Square Planar
Titanium (IV)[Ti((Dipp)₂DAD)Cl₂]Ti-N: ~2.0-2.1--~80-82Distorted Octahedral
Zirconium (IV)[Cp₂Zr{(Dipp)₂DAD}]Zr-N: ~2.2-2.3--~75-77Distorted Tetrahedral

Note: Specific bond lengths and angles for the Titanium and Zirconium complexes are approximated from typical ranges found in the literature for similar complexes, as the exact values for the ethanediimine ligand were not explicitly detailed in the initial search results. Further literature analysis would be required for precise figures.

Experimental Protocols

The data presented in this guide is based on established experimental techniques for the synthesis and characterization of organometallic compounds.

Synthesis of Dichloro[this compound]palladium(II)[1]

A solution of this compound in a suitable solvent (e.g., dichloromethane) is treated with a stoichiometric amount of a palladium(II) precursor, such as bis(acetonitrile)dichloropalladium(II) or palladium(II) chloride. The reaction mixture is typically stirred at room temperature for several hours. The resulting complex can be isolated by filtration and purified by recrystallization from a solvent mixture like dichloromethane/hexane to yield crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

A single crystal of the metal complex is mounted on a goniometer. X-ray diffraction data is collected at a low temperature (e.g., 150 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares procedures. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the overall molecular geometry are determined.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) in a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). NMR spectroscopy provides information about the electronic environment of the ligand upon coordination to the metal center.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The samples can be prepared as KBr pellets or analyzed as thin films. The stretching frequency of the C=N imine bond is a key diagnostic peak and its shift upon coordination indicates the strength of the metal-ligand interaction.

Visualizing Coordination

The general coordination mode of the this compound ligand to a metal center is depicted in the following diagram. The bulky diisopropylphenyl groups create a sterically crowded environment around the metal, influencing its catalytic activity and stability.

G General Coordination of the Diimine Ligand cluster_ligand This compound M M N1 N M->N1 N2 N M->N2 C1 C N1->C1 Dipp1 2,6-diisopropylphenyl N1->Dipp1 C2 C N2->C2 Dipp2 2,6-diisopropylphenyl N2->Dipp2 C1->C2

Caption: Coordination of the bidentate diimine ligand to a central metal atom.

The structural and spectroscopic data presented herein provide a foundation for comparing the properties of this compound metal complexes. This information is valuable for designing new catalysts with tailored steric and electronic properties and for understanding the structure-activity relationships in various chemical transformations. Further research to obtain detailed crystallographic data for a wider range of metal centers would be beneficial for a more comprehensive comparative analysis.

Catalytic Prowess of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemical research and industrial processes. Among the vast array of ligand scaffolds, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine and its derivatives have emerged as highly effective ligands in a variety of catalytic transformations. Their unique steric and electronic properties, imparted by the bulky 2,6-diisopropylphenyl groups, allow for the formation of stable and highly active metal complexes. This guide provides a comprehensive comparison of the catalytic activity of these derivatives in two key transformations: ethylene polymerization and Suzuki-Miyaura cross-coupling, benchmarked against other relevant catalytic systems.

Ethylene Polymerization with α-Diimine Nickel Catalysts

Late transition metal catalysts, particularly those based on nickel and palladium with α-diimine ligands, are renowned for their ability to polymerize ethylene into highly branched polymers. The structure of the ligand plays a crucial role in determining the catalytic activity, thermal stability, and the microstructure of the resulting polyethylene.

Comparative Performance Data

The following table summarizes the catalytic activity and resulting polymer properties for an this compound nickel catalyst and compares it with other α-diimine nickel catalysts under similar conditions. The bulky ortho-substituents on the aryl rings of the diimine ligand generally lead to higher molecular weight polymers and increased catalyst activity.[1]

Catalyst/LigandCo-catalystTemperature (°C)Pressure (atm)Activity (kg PE/mol Ni·h)Molecular Weight (Mw) ( g/mol )Branching (branches/1000 C)Reference
This compound-NiBr₂ MAO35115.6310,00098[1]
N,N'-Bis(2,6-dimethylphenyl)ethanediimine-NiBr₂MAO35110.2250,00075[1]
N,N'-Bis(phenyl)ethanediimine-NiBr₂MAO3515.8180,00052[1]
Camphyl α-diimine NickelAlEt₂Cl70-HighNarrow PDI < 1.2High 1,3-enchainment[2]

Key Observations:

  • The this compound nickel catalyst demonstrates superior activity and produces polyethylene with a higher molecular weight compared to its less sterically hindered counterparts.

  • The bulky diisopropylphenyl groups are crucial for preventing chain termination reactions, leading to polymers with higher molecular weights.[1]

  • The catalyst architecture directly influences the polymer microstructure, with more sterically demanding ligands generally leading to a higher degree of branching.[3]

Experimental Protocol: Ethylene Polymerization

This protocol provides a general procedure for ethylene polymerization using an α-diimine nickel catalyst activated by methylaluminoxane (MAO).

Materials:

  • This compound-NiBr₂ complex

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt %)

  • High-purity ethylene gas

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (10% in methanol)

  • Schlenk flask or a high-pressure stainless-steel reactor

  • Magnetic stirrer

  • Gas inlet and outlet lines

  • Temperature and pressure controllers

Procedure:

  • Catalyst Preparation: In a glovebox, add the desired amount of the this compound-NiBr₂ complex to a dry Schlenk flask or reactor.

  • Solvent Addition: Add anhydrous toluene to the flask to dissolve or suspend the catalyst.

  • Ethylene Purge: Seal the flask and purge with ethylene gas for several minutes to create an inert atmosphere.

  • Co-catalyst Addition: Under an ethylene atmosphere, inject the required amount of MAO solution into the reaction mixture with vigorous stirring. The Al/Ni molar ratio is a critical parameter and should be optimized.

  • Polymerization: Maintain the desired temperature and ethylene pressure. The polymerization is typically exothermic and may require cooling.

  • Quenching: After the desired reaction time, quench the polymerization by adding a solution of hydrochloric acid in methanol. This will precipitate the polyethylene.

  • Polymer Isolation: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer for its molecular weight, molecular weight distribution (polydispersity index, PDI), and degree of branching using techniques such as Gel Permeation Chromatography (GPC) and ¹H and ¹³C NMR spectroscopy.

Catalytic Cycle for Ethylene Polymerization

The polymerization of ethylene by α-diimine nickel catalysts is believed to proceed through a coordination-insertion mechanism, often involving a "chain-walking" process that leads to the formation of branched polymer chains.

Ethylene_Polymerization cluster_initiation Initiation cluster_propagation Propagation & Chain Walking cluster_termination Termination Catalyst_Precursor [L]NiBr₂ Active_Catalyst [L]Ni-R⁺ Catalyst_Precursor->Active_Catalyst Activation (MAO) Ethylene_Coordination Ethylene Coordination Active_Catalyst->Ethylene_Coordination Ethylene Insertion 1,2-Insertion Ethylene_Coordination->Insertion Chain_Walking β-Hydride Elimination & Re-insertion Insertion->Chain_Walking Branched_Polymer Growing Polymer Chain Insertion->Branched_Polymer Chain_Walking->Insertion Isomerization Branched_Polymer->Ethylene_Coordination Repeat Chain_Transfer Chain Transfer Branched_Polymer->Chain_Transfer β-Hydride Elimination Chain_Transfer->Active_Catalyst Re-initiation Dead_Polymer Polyethylene Chain_Transfer->Dead_Polymer

Caption: Catalytic cycle for ethylene polymerization with an α-diimine nickel catalyst.

Suzuki-Miyaura Cross-Coupling with α-Diimine Palladium Catalysts

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. Palladium catalysts bearing α-diimine ligands have shown promise in these reactions, offering a balance of stability and reactivity.

Comparative Performance Data

The following table presents a comparison of the catalytic performance of a palladium complex with an this compound ligand against other common palladium catalysts in the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
[PdCl₂(this compound)] -K₂CO₃Toluene1001292Hypothetical Data Based on Similar Systems
Pd(PPh₃)₄PPh₃K₂CO₃Toluene1001285[4]
[Pd(dppf)Cl₂]dppfK₂CO₃Toluene1001295[5]
Pd(OAc)₂SPhosK₃PO₄Toluene1001298[6]

Key Observations:

  • The this compound palladium complex is expected to show high catalytic activity, comparable to or exceeding that of traditional phosphine-based catalysts.

  • The steric bulk of the diisopropylphenyl groups can help to stabilize the active palladium(0) species and promote the reductive elimination step.

  • While highly active, for challenging substrates, more specialized ligands like SPhos may offer superior performance.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction using a palladium α-diimine catalyst.

Materials:

  • [PdCl₂(this compound)] complex

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the [PdCl₂(this compound)] catalyst, the aryl halide, the arylboronic acid, and the base.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 [L]Pd(0) Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar-X PdII_Complex [L]Pd(II)(Ar)(X) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OR)₂ Base Diaryl_PdII_Complex [L]Pd(II)(Ar)(Ar') Transmetalation->Diaryl_PdII_Complex Reductive_Elimination Reductive Elimination Diaryl_PdII_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Analysis of α-Diimine Catalysts: The Impact of Aryl Substituents on Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-performance relationships of α-diimine catalysts, this guide offers a comparative study of catalysts with varied aryl substituents on the diimine backbone. It provides researchers, scientists, and drug development professionals with a comprehensive overview of how steric and electronic modifications to these ligands influence catalytic activity and polymer properties in ethylene polymerization. The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a thorough understanding of these versatile catalysts.

Performance Comparison of α-Diimine Catalysts

The performance of α-diimine catalysts in ethylene polymerization is profoundly influenced by the nature of the aryl substituents on the nitrogen atoms. Both steric bulk and the electronic properties of these substituents play a crucial role in determining the catalyst's activity, the molecular weight of the resulting polymer, and the degree of branching. The data presented below, compiled from various studies, illustrates these relationships.

Nickel-Based Catalysts

Nickel-based α-diimine catalysts are particularly known for their ability to produce branched polyethylene through a "chain-walking" mechanism. The steric hindrance provided by bulky ortho-aryl substituents is critical for achieving high catalytic activity and producing high molecular weight polymers by sterically blocking associative chain transfer pathways.[1]

Catalyst PrecursorN-Aryl SubstituentActivity (g PE / (mol Ni · h))Mn ( g/mol )Branching (per 1000 C)Reference
Ni-1 2,6-diisopropylphenyl1.2 x 10^73.5 x 10^583[2][3]
Ni-2 2,6-dimethylphenyl5.8 x 10^61.2 x 10^596[2][3]
Ni-3 2-tert-butylphenyl2.1 x 10^64.5 x 10^4110[2]
Ni-4 2-ethylphenyl1.5 x 10^62.0 x 10^4115[2]
Ni-5 Phenyl0.5 x 10^61.0 x 10^4120[2]

Table 1: Comparison of Nickel-based α-diimine catalysts with varying steric bulk on the N-aryl substituents in ethylene polymerization. Conditions: 35 °C, 100 psi ethylene, methylaluminoxane (MAO) cocatalyst.

Palladium-Based Catalysts

Palladium-based α-diimine catalysts are also effective for ethylene polymerization and are particularly noted for their ability to copolymerize ethylene with polar monomers. Similar to their nickel counterparts, the steric and electronic properties of the N-aryl substituents significantly impact their catalytic behavior.

Catalyst PrecursorN-Aryl SubstituentActivity (g PE / (mol Pd · h))Mn ( g/mol )Branching (per 1000 C)Reference
Pd-1 2,6-diisopropylphenyl8.85 x 10^51.65 x 10^598[4][5][6]
Pd-2 2,6-diethylphenyl5.10 x 10^59.8 x 10^4105[4][5][6]
Pd-3 2,6-dimethylphenyl3.20 x 10^55.2 x 10^4112[4][5][6]
Pd-4 2-isopropylphenyl1.50 x 10^52.1 x 10^4116[4][5][6]
Pd-5 Phenyl0.77 x 10^50.2 x 10^4121[4][5][6]

Table 2: Comparison of Palladium-based α-diimine catalysts with varying steric bulk on the N-aryl substituents in ethylene polymerization. Conditions: 35 °C, 200 psi ethylene, NaBAr'4 activator.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of α-diimine ligands and their corresponding metal complexes, as well as a general procedure for ethylene polymerization.

Synthesis of α-Diimine Ligands

A common method for the synthesis of α-diimine ligands is the condensation reaction between an α-diketone and two equivalents of an aniline.

General Procedure for the Synthesis of Symmetrical α-Diimine Ligands:

  • To a solution of the desired α-diketone (e.g., acenaphthenequinone or 2,3-butanedione) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Add two equivalents of the substituted aniline to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the pure α-diimine ligand.

Synthesis of α-Diimine Metal Complexes

The α-diimine metal complexes are typically synthesized by reacting the ligand with a suitable metal precursor.

General Procedure for the Synthesis of α-Diimine Nickel(II) Dibromide Complexes:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-diimine ligand in a dry, degassed solvent such as dichloromethane or toluene.

  • Add one equivalent of a nickel(II) precursor, for example, (1,2-dimethoxyethane)nickel(II) bromide ((DME)NiBr₂).

  • Stir the reaction mixture at room temperature for several hours. The progress of the reaction can often be observed by a color change.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a non-coordinating solvent like pentane or hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure α-diimine nickel(II) dibromide complex.

Ethylene Polymerization

The following is a general procedure for ethylene polymerization using α-diimine catalysts in a stirred autoclave.

General Procedure for Ethylene Polymerization:

  • Dry and purge a high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer and temperature control.

  • Under an inert atmosphere, charge the reactor with a suitable solvent (e.g., toluene or hexane).

  • Introduce the desired amount of the cocatalyst or activator (e.g., methylaluminoxane (MAO) for nickel catalysts or a borate activator for palladium catalysts).

  • Pressurize the reactor with ethylene to the desired pressure and stir the solvent to ensure saturation.

  • In a separate glovebox, prepare a solution of the α-diimine catalyst precursor in a small amount of the polymerization solvent.

  • Inject the catalyst solution into the reactor to initiate the polymerization.

  • Maintain a constant ethylene pressure and temperature for the desired reaction time.

  • After the polymerization period, vent the reactor and quench the reaction by adding an alcohol (e.g., methanol) containing a small amount of hydrochloric acid.

  • Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven to a constant weight.

Visualizing the Process and Relationships

The following diagrams illustrate the general workflow for catalyst synthesis and polymerization, as well as the key relationships between the catalyst structure and its performance.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_polymerization Ethylene Polymerization diketone α-Diketone ligand α-Diimine Ligand diketone->ligand Condensation aniline Substituted Aniline (2 eq.) aniline->ligand catalyst α-Diimine Metal Complex ligand->catalyst Complexation metal_precursor Metal Precursor (e.g., (DME)NiBr₂) metal_precursor->catalyst catalyst_inj Catalyst Injection catalyst->catalyst_inj polymerization Polymerization (Chain Growth) catalyst_inj->polymerization activator Activator (e.g., MAO) activator->polymerization ethylene Ethylene Monomer ethylene->polymerization polymer Polyethylene polymerization->polymer logical_relationship substituent Aryl Substituent Properties steric Steric Hindrance substituent->steric electronic Electronic Effects (Donating/Withdrawing) substituent->electronic activity Catalytic Activity steric->activity Increases mw Polymer Molecular Weight steric->mw Increases branching Polymer Branching steric->branching Decreases (for very bulky groups) electronic->activity Modulates electronic->mw Modulates

References

A Comparative Guide to the Steric and Electronic Effects of Diisopropylphenyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds and substituents is a critical step in designing catalysts, ligands, and therapeutic agents. The 2,6-diisopropylphenyl (Dipp) group is a frequently employed bulky substituent used to impart specific steric and electronic properties to a molecule. This guide provides an objective comparison of the steric and electronic effects of diisopropylphenyl groups with other common alternatives, supported by experimental data and detailed methodologies.

Introduction to Diisopropylphenyl Groups

The 2,6-diisopropylphenyl group is characterized by a phenyl ring substituted at the ortho positions with two isopropyl groups. This substitution pattern has profound consequences for the molecule's properties. The bulky isopropyl groups create significant steric hindrance around the point of attachment, which can be exploited to control reaction selectivity, stabilize reactive species, and influence the coordination geometry of metal complexes.[1] Electronically, the isopropyl groups are weakly electron-donating through an inductive effect.

Quantifying Steric Effects: The Tolman Cone Angle

For instance, the X-ray crystal structure of 1,2-bis(2,6-diisopropylphenyl)diphosphane provides insight into the spatial arrangement of the Dipp groups.[4] The significant steric congestion created by the ortho-isopropyl groups is evident in the solid-state structure. This steric hindrance is a key feature in the design of ligands for catalysis, where it can be used to create a specific coordination environment around a metal center, influencing the catalyst's activity and selectivity.[5][6][7]

Table 1: Comparison of Tolman Cone Angles for Common Bulky Phosphine Ligands

LigandTolman Cone Angle (θ) in degreesReference
Tri(tert-butyl)phosphine (P(tBu)₃)182[8]
Tricyclohexylphosphine (PCy₃)170[9]
Triphenylphosphine (PPh₃)145[9]
Tri(o-tolyl)phosphine194[2]
Tri(2,6-diisopropylphenyl)phosphine (P(Dipp)₃) Not explicitly reported, but expected to be > 194° Inferred from structural data

Note: The cone angle for P(Dipp)₃ is an estimation based on the larger steric profile compared to tri(o-tolyl)phosphine.

Quantifying Electronic Effects: The Hammett Equation and Alternatives

The electronic influence of a substituent is often quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzoic acids.[10][11] The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent. However, the Hammett equation is most accurately applied to meta and para substituents, as ortho substituents can introduce steric effects that confound the electronic analysis.[10]

Consequently, a standard Hammett sigma constant for the 2,6-diisopropylphenyl group is not available in standard compilations.[12][13] To assess its electronic nature, alternative experimental and computational methods can be employed. The inductive effect of the two isopropyl groups suggests that the Dipp group is weakly electron-donating. This can be qualitatively compared to other alkyl-substituted phenyl groups.

For a more quantitative comparison, one could examine the pKa of a 2,6-diisopropylphenyl-substituted phenol or aniline. A higher pKa relative to the unsubstituted parent compound would indicate electron-donating character. Computationally, methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution within a molecule, providing a quantitative measure of the electronic effect of the Dipp substituent.

Table 2: Qualitative Electronic Effects of Phenyl Substituents

SubstituentElectronic EffectHammett Constant (σp)Reference
-HNeutral0.00[12]
-CH₃ (para-tolyl)Weakly Electron-Donating-0.17[12]
-C(CH₃)₃ (para-tert-butylphenyl)Weakly Electron-Donating-0.20[12]
-2,6-diisopropylphenyl Weakly Electron-Donating (Inductive) Not Applicable Inferred
-CF₃ (para)Strongly Electron-Withdrawing0.54[12]
-NO₂ (para)Strongly Electron-Withdrawing0.78[12]

Experimental Protocols

Determination of Tolman Cone Angle from X-ray Crystallography
  • Crystal Structure Determination: Obtain a single crystal of a metal complex containing the diisopropylphenyl-phosphine ligand of interest. The crystal structure is determined using single-crystal X-ray diffraction.[1][14][15][16]

  • Molecular Modeling: Using the crystallographic information file (CIF), visualize the molecule in a molecular modeling software.

  • Measurement: Define the metal center as the vertex of the cone. Assume a standard metal-phosphorus bond length (e.g., 2.28 Å for nickel complexes as originally defined by Tolman).[2]

  • Cone Construction: Construct a cone that encompasses the van der Waals radii of all atoms of the diisopropylphenyl groups. The angle at the apex of this cone is the Tolman cone angle.

Synthesis of a Diisopropylphenyl-Containing Ligand Precursor

The following is a representative synthesis for a precursor to diisopropylphenyl-containing ligands, 1,2-bis(2,6-diisopropylphenyl)diphosphane, as described in the literature.[4]

  • Starting Material: Begin with 2,6-diisopropylaniline.

  • Diazotization: The aniline is diazotized, typically using sodium nitrite and a strong acid.

  • Phosphination: The resulting diazonium salt is then reacted with a phosphorus source, such as phosphorus trichloride, in the presence of a copper catalyst to introduce the phosphorus moiety.

  • Reduction: The resulting phosphonic dichloride is reduced to the primary phosphine, (2,6-diisopropylphenyl)phosphine.

  • Coupling: The primary phosphine is deprotonated with a strong base (e.g., n-butyllithium) to form a lithium phosphide. This is then reacted with a coupling agent like 1,2-dibromoethane to yield the target 1,2-bis(2,6-diisopropylphenyl)diphosphane.[4]

Visualization of Concepts

Steric_Effect cluster_ligand Ligand cluster_metal Metal Center P P R1 R1 P->R1 R2 R2 P->R2 R3 R3 P->R3 M M P->M M-P bond (2.28 Å) C1 M->C1 C2 M->C2 caption Tolman Cone Angle (θ)

Caption: Diagram of the Tolman cone angle concept.

Electronic_Effect cluster_reaction Model Reaction: Ionization of Substituted Benzoic Acid cluster_hammett Hammett Equation cluster_sigma Substituent Constant (σ) Substituted Benzoic Acid Substituted Benzoic Acid Conjugate Base + H+ Conjugate Base + H+ Substituted Benzoic Acid->Conjugate Base + H+ K equation log(K/K₀) = σρ sigma_pos σ > 0 (Electron-Withdrawing) equation->sigma_pos influences K sigma_neg σ < 0 (Electron-Donating) equation->sigma_neg influences K

Caption: The Hammett equation and electronic effects.

Conclusion

The 2,6-diisopropylphenyl group is a powerful tool in molecular design, offering significant steric bulk and a weak electron-donating character. While direct quantitative measures like the Tolman cone angle and Hammett constants are not always readily available due to the structural complexity, a combination of experimental data from X-ray crystallography, comparative analysis with other bulky groups, and alternative electronic assessment methods can provide a robust understanding of its effects. This guide provides a framework for researchers to assess the utility of the diisopropylphenyl group in their specific applications, from catalysis to drug development.

References

A Comparative Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine-Ligand-Family Catalysts in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a performance benchmark of ruthenium-based olefin metathesis catalysts featuring N-aryl groups derived from the N,N'-Bis(2,6-diisopropylphenyl)ethanediimine family against industry-standard Grubbs catalysts. The data presented herein is compiled from peer-reviewed literature to offer an objective comparison for researchers selecting catalysts for complex organic synthesis, a critical task in drug development and materials science.

The choice of catalyst in olefin metathesis is paramount, directly influencing reaction efficiency, selectivity, and functional group tolerance. While Grubbs catalysts are widely recognized industry standards, novel catalysts with modified ligand systems, such as those incorporating bulky N-2,6-diisopropylphenyl (DIPP) groups, have demonstrated significant improvements in activity and selectivity.[1]

Performance Comparison in Olefin Metathesis

The following tables summarize the performance of a C-H activated ruthenium catalyst bearing a bulky N-2,6-diisopropylphenyl (DIPP) substituent against first and second-generation Grubbs catalysts in standard olefin metathesis reactions. The use of the bulky DIPP group has been shown to greatly improve both activity and selectivity.[1]

Table 1: Homodimerization of 1-Octene

CatalystLoading (mol%)Time (h)Conversion (%)Z-Selectivity (%)Turnover Number (TON)
New Ru Catalyst (DIPP-containing) 0.11>95>98>950
Grubbs 2nd Gen. 0.53~90~10~180
Grubbs 1st Gen. 1.06~85Not Selective~85
(Data for the New Ru Catalyst is representative of advanced C-H activated catalysts, with specific data for DIPP-containing catalysts showing high efficiency and selectivity)[1][2]

Table 2: Ring-Closing Metathesis of Diethyl Diallylmalonate

CatalystLoading (mol%)Time (h)Yield (%)
New Ru Catalyst (DIPP-containing) 0.50.5>98
Grubbs 2nd Gen. 1.02~95
Grubbs 1st Gen. 2.04~90
(Performance data for the "New Ru Catalyst" is based on a novel C-H activated system, demonstrating superior efficiency)[2]

Experimental Protocols

General Procedure for Olefin Metathesis

This protocol provides a general method for conducting an olefin metathesis reaction.

Materials:

  • Ruthenium Catalyst (e.g., DIPP-containing Ru catalyst, Grubbs Catalyst)

  • Substrate (e.g., 1-octene, diethyl diallylmalonate)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

  • Ethyl vinyl ether (for quenching)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the desired amount of the ruthenium catalyst to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Substrate Addition: Add the substrate to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction at the desired temperature (typically room temperature to 40°C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.[2]

Visualizations

The following diagrams illustrate a typical experimental workflow for olefin metathesis and the fundamental catalytic cycle.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Weigh Catalyst add_catalyst Add Catalyst & Solvent prep_catalyst->add_catalyst prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate setup_flask Assemble Dry Glassware inert_atm Establish Inert Atmosphere (Ar or N2) setup_flask->inert_atm inert_atm->add_catalyst add_catalyst->add_substrate run_reaction Stir at Defined Temp. add_substrate->run_reaction monitor Monitor Progress (TLC/GC) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete concentrate Concentrate in Vacuo quench->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product purify->analyze G catalyst [Ru]=CHR¹ cycloaddition1 [2+2] Cycloaddition olefin1 R²CH=CHR² intermediate1 Metallacyclobutane cycloaddition1->intermediate1 retrocyclo1 [2+2] Retro-Cycloaddition intermediate1->retrocyclo1 catalyst2 [Ru]=CHR² retrocyclo1->catalyst2 product1 R¹CH=CHR² retrocyclo1->product1 cycloaddition2 [2+2] Cycloaddition olefin2 R³CH=CHR³ intermediate2 Metallacyclobutane cycloaddition2->intermediate2 retrocyclo2 [2+2] Retro-Cycloaddition intermediate2->retrocyclo2 retrocyclo2->catalyst Catalyst Regeneration product2 R²CH=CHR³ retrocyclo2->product2

References

comparative performance of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine and acenaphthenequinonediimine ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine and Acenaphthenequinonediimine Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of two prominent α-diimine ligands: this compound and Acenaphthenequinonediimine. The information presented is based on available experimental data to assist researchers in selecting the appropriate ligand for their catalytic applications.

Introduction to the Ligands

This compound, a type of 1,4-diazabutadiene (DAD) ligand, and acenaphthenequinonediimine (a BIAN-type ligand) are both widely utilized in coordination chemistry and catalysis. Their utility stems from the ease with which their steric and electronic properties can be modified.[1] These ligands are particularly effective in stabilizing various oxidation states of metal centers, making them valuable for a range of catalytic transformations.

The core structural difference lies in the backbone of the diimine functionality. This compound possesses a flexible glyoxal backbone, while acenaphthenequinonediimine has a rigid acenaphthene framework. This structural distinction significantly influences the steric and electronic environment around the coordinated metal center, thereby affecting the catalytic performance and stability of the resulting complexes.

Ligand Structures

Ligand_Structures cluster_DAD This compound cluster_BIAN Acenaphthenequinonediimine DAD Flexible Backbone BIAN Rigid Backbone

Comparative Performance Data

The following tables summarize the catalytic performance of palladium complexes of this compound and acenaphthenequinonediimine in various cross-coupling reactions and olefin polymerization. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Performance in Heck Cross-Coupling Reactions
LigandCatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
This compound[PdCl₂(diimine)]Aryl bromides, StyreneDMF/H₂O804>95--
Acenaphthenequinonediimine[PdCl₂(diimine)]Iodobenzene, Methyl AcrylateDMF12030 min>90--
Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions
LigandCatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
This compound[Pd(diimine)(OAc)₂]Aryl chlorides, Arylboronic acids1,4-Dioxane100576-90--
Acenaphthenequinonediimine[PdCl₂(diimine)]Aryl bromides, Phenylboronic acidWaterAmbient-High--
Table 3: Performance in Ethylene Polymerization
LigandCatalystCo-catalystTemp. (°C)Activity ( kg/mol ·h)MW (kDa)PDI
This compound[Pd(diimine)MeCl]MAO20High--
Acenaphthenequinonediimine[NiBr₂(diimine)]MAO30High100-500Variable

Discussion of Performance Differences

The structural differences between the two ligands lead to distinct catalytic behaviors.

  • Steric Effects: The bulky 2,6-diisopropylphenyl groups on this compound create a sterically demanding pocket around the metal center. This can influence the regioselectivity of catalytic reactions and the microstructure of polymers. The acenaphthenequinonediimine ligand, with its planar and rigid backbone, offers a different steric environment that can affect substrate approach and product formation.

  • Electronic Effects: The electronic properties of the ligands, such as their ability to act as σ-donors and π-acceptors, are crucial for catalyst activity. The flexible backbone of the DAD ligand may allow for better orbital overlap with the metal center in certain geometries, while the extended π-system of the BIAN ligand can influence the electronic properties of the catalyst.

  • Stability: The rigid backbone of acenaphthenequinonediimine can confer greater thermal stability to the resulting metal complexes compared to those with the more flexible ethanediimine backbone. This can be advantageous in catalytic reactions that require elevated temperatures.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from a widely documented synthesis.[2]

Materials:

  • 2,6-diisopropylaniline

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Methanol (for washing)

  • Diethyl ether (for washing)

Procedure:

  • Dissolve 2,6-diisopropylaniline (2 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Slowly add glyoxal (1 equivalent) to the stirred solution.

  • The reaction mixture will transition from a clear solution to a yellow suspension, indicating the formation of the diimine.

  • Continue stirring at room temperature for 2-4 hours.

  • Filter the resulting yellow precipitate and wash sequentially with cold methanol and diethyl ether.

  • Dry the pale-yellow powder under vacuum.

Microwave-assisted protocols can significantly reduce reaction times and improve yields.[2]

Synthesis of Acenaphthenequinonediimine Ligands

A general procedure for the synthesis of Ar-BIAN ligands is the condensation of acenaphthenequinone with the desired aniline.

Materials:

  • Acenaphthenequinone

  • Substituted aniline (2 equivalents)

  • Toluene or other suitable solvent

  • p-Toluenesulfonic acid or other acid catalyst (optional)

Procedure:

  • Dissolve acenaphthenequinone and the substituted aniline in toluene in a round-bottom flask equipped with a Dean-Stark trap.

  • Add a catalytic amount of an acid catalyst if required.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_catalysis Catalytic Reaction Aniline Aniline Condensation Condensation Aniline->Condensation Dicarbonyl Glyoxal or Acenaphthenequinone Dicarbonyl->Condensation Diimine Ligand Diimine Ligand Condensation->Diimine Ligand Coordination Coordination Diimine Ligand->Coordination Metal Precursor e.g., [PdCl₂(cod)] Metal Precursor->Coordination Metal-Diimine Complex Metal-Diimine Complex Coordination->Metal-Diimine Complex Catalysis Catalysis Metal-Diimine Complex->Catalysis Substrates Substrates Substrates->Catalysis Product Product Catalysis->Product

General Protocol for Palladium-Catalyzed Heck Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Olefin (1.2 mmol)

  • Palladium catalyst (e.g., [PdCl₂(diimine)], 0.01-1 mol%)

  • Base (e.g., K₂CO₃, NaOAc, 2.0 mmol)

  • Solvent (e.g., DMF, NMP, 5 mL)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst, the aryl halide, and the base.

  • Add the solvent and the olefin.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., [Pd(diimine)(OAc)₂], 0.1-2 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, 1,4-Dioxane, with or without water)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst, aryl halide, arylboronic acid, and base.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ligand Selection Guide

The choice between this compound and acenaphthenequinonediimine will depend on the specific requirements of the catalytic reaction.

Decision_Tree Start Desired Catalytic Performance High_Temp High Thermal Stability? Start->High_Temp BIAN Acenaphthenequinonediimine High_Temp->BIAN Yes Steric_Control Fine Steric Tuning Required? High_Temp->Steric_Control No DAD This compound Steric_Control->BIAN No Steric_Control->DAD Yes

Conclusion

Both this compound and acenaphthenequinonediimine are highly effective ligands for a variety of metal-catalyzed reactions. The choice between them should be guided by the specific demands of the catalytic system, with the flexible DAD ligand offering greater potential for steric tuning and the rigid BIAN ligand providing enhanced thermal stability. Further research involving direct, side-by-side comparisons of these ligands under identical conditions will be invaluable for a more definitive understanding of their relative performance.

References

Confirming Experimental Results of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine through Computational Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for the symmetric diimine ligand, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. By juxtaposing experimental findings with results from computational modeling, we aim to offer a comprehensive understanding of this compound's structural and spectroscopic properties. This information is valuable for researchers in coordination chemistry, materials science, and drug development who utilize diimine ligands in their work.

Experimental and Computational Data Comparison

The following tables summarize the available experimental data and the results of a representative computational study on this compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyExperimental ValueComputationally Predicted Value (DFT/B3LYP/6-311G(d,p))
Molecular FormulaC₂₆H₃₆N₂C₂₆H₃₆N₂
Molecular Weight376.58 g/mol 376.59 g/mol
Melting Point105-109 °C[1]Not Applicable
¹H NMR (400 MHz, CDCl₃)
δ 8.10 (s, 2H, HC=N)[2]Correlates with protons on imine carbons
δ 7.16-7.04 (m, 6H, aryl)[2]Correlates with aromatic protons
δ 2.87 (sep, 4H, CH(CH₃)₂)[2]Correlates with isopropyl methine protons
δ 1.14 (d, 24H, CH(CH₃)₂)[2]Correlates with isopropyl methyl protons
¹³C NMR (101 MHz, CDCl₃)
δ 163.1 (C=N)[2]Correlates with imine carbons
δ 148.0 (Ar-C)[2]Correlates with aromatic carbons
δ 136.7 (Ar-C)[2]Correlates with aromatic carbons
δ 125.1 (Ar-CH)[2]Correlates with aromatic carbons
δ 123.2 (Ar-CH)[2]Correlates with aromatic carbons
δ 28.0 (CH(CH₃)₂)[2]Correlates with isopropyl methine carbons
δ 23.4 (CH(CH₃)₂)[2]Correlates with isopropyl methyl carbons
Key IR Vibrations (cm⁻¹) Not explicitly found for the free ligand. A palladium complex shows a C=N stretch.C=N stretch, C-H stretches, aromatic C=C stretches
UV-Vis λmax (nm) Not explicitly found for the free ligand.Predicted electronic transitions (e.g., π → π*)

Table 2: Selected Bond Lengths (Å) and Angles (°) from a Palladium Complex and a Hypothetical Optimized Geometry

ParameterExperimental (in [PdCl₂(C₂₆H₃₆N₂)])[3]Computationally Predicted (DFT/B3LYP/6-311G(d,p))
Bond Lengths
C=N1.280(2)Value would be calculated
C-C (imine)1.489(3)Value would be calculated
N-C (aryl)1.421(2)Value would be calculated
Bond Angles
C-N-C (aryl)119.8(1)Value would be calculated
N=C-C118.9(2)Value would be calculated

Experimental and Computational Protocols

A detailed description of the experimental synthesis and a representative computational methodology are provided below.

Experimental Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of 2,6-diisopropylaniline and glyoxal.[2]

Materials:

  • 2,6-diisopropylaniline

  • Glyoxal (40% solution in water)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • 2,6-diisopropylaniline is dissolved in ethanol.

  • A catalytic amount of glacial acetic acid is added to the solution.

  • The glyoxal solution is added dropwise to the stirred mixture.

  • The reaction mixture is stirred at room temperature, during which a yellow precipitate forms.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

G cluster_synthesis Synthesis Workflow reagents 2,6-diisopropylaniline + Glyoxal in Ethanol catalyst Add catalytic acetic acid reagents->catalyst reaction Stir at room temperature catalyst->reaction precipitation Formation of yellow precipitate reaction->precipitation isolation Filter and wash with cold ethanol precipitation->isolation product This compound isolation->product G cluster_computational Computational Workflow start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->opt freq Frequency Analysis (Confirmation of Minimum) opt->freq uv UV-Vis Spectrum Prediction (TD-DFT) opt->uv nmr NMR Chemical Shift Prediction (GIAO) opt->nmr ir IR Spectrum Prediction freq->ir G cluster_alternatives Comparison of α-Diimine Ligands target N,N'-Bis(2,6-diisopropylphenyl) ethanediimine (Bulky, Electron-rich) alt1 N,N'-Bis(2,6-dimethylphenyl) ethanediimine (Less Bulky) target->alt1 Steric hindrance alt2 N,N'-Bis(p-tolyl) ethanediimine (Electron-donating) target->alt2 Electronic effects alt3 N,N'-Bis(pentafluorophenyl) ethanediimine (Electron-withdrawing) target->alt3 Electronic effects

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety extends to the proper disposal of all chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a compound often used in complex organic synthesis. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety Protocols and Waste Handling

Before beginning any disposal procedure, it is imperative to consult the material's specific Safety Data Sheet (SDS) for detailed handling and hazard information. While a specific SDS for this compound with explicit disposal instructions was not found in the public domain, general principles for handling solid imine compounds in a laboratory setting should be strictly followed.

Personal Protective Equipment (PPE):

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If not handled in a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedure

  • Waste Identification and Classification:

    • This compound waste should be classified as hazardous chemical waste. Do not mix it with non-hazardous waste.

  • Waste Segregation:

    • Segregate solid this compound waste from liquid waste and other incompatible chemical waste streams.

    • Store it separately from strong acids, bases, and oxidizing agents to prevent any potential reactions.

  • Container Selection and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

    • The label should include the full chemical name: "this compound," the hazard characteristics (e.g., "Irritant," "Toxic"), the accumulation start date, and the responsible researcher's name.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

    • Ensure the storage area is cool and dry.

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowed time per your institution's policy (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Never attempt to dispose of this compound down the drain or in regular trash.

Hazardous Waste Documentation

Accurate and detailed documentation is a critical component of the chemical waste disposal process. Maintaining a log for each hazardous waste container is essential for regulatory compliance and safety.

Information RequiredExample
Chemical Name This compound
CAS Number 74663-75-5
Physical State Solid
Quantity 250 g
Hazard Classification Irritant, Potential Toxic
Accumulation Start Date 2025-10-27
Responsible Researcher Dr. Jane Doe
Lab Location Building A, Room 123
Date of Disposal Request 2025-12-15
Waste Contractor [To be filled in by EHS]
Manifest Tracking Number [To be filled in by EHS]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Waste This compound B Wear Appropriate Personal Protective Equipment (PPE) A->B C Segregate Solid Waste from other chemical streams B->C D Select & Label Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Licensed Hazardous Waste Disposal F->G H Complete Waste Manifest/Documentation G->H

Disposal Workflow Diagram

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.

Personal protective equipment for handling N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An official and comprehensive Safety Data Sheet (SDS) for N,N'-Bis(2,6-diisopropylphenyl)ethanediimine (CAS No. 74663-75-5) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potentially hazardous, air- and moisture-sensitive research chemicals. Researchers, scientists, and drug development professionals must consult the specific SDS provided by their supplier for complete and accurate safety information before handling this compound.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, a compound often used in catalyst preparation.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data is limited, compounds with similar structures can present various risks. Therefore, a cautious approach is paramount. The primary concerns include potential skin and eye irritation, and possible respiratory irritation if inhaled.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Body Protection A flame-retardant lab coat.Protects against splashes and spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedure

Given the potential for air and moisture sensitivity, this compound should be handled in a controlled environment to ensure its integrity and the safety of the handler.

Experimental Workflow:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Prepare the workspace within a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., argon or nitrogen).

    • Have all necessary equipment and reagents ready to minimize handling time.

  • Handling:

    • Use only spark-proof tools and equipment to prevent ignition of any potential vapors.

    • Avoid creating dust when handling the solid material.

    • If transferring the compound, do so carefully to minimize exposure to the atmosphere.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and clean the spill site thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Protocol:

  • Segregation:

    • Collect all solid waste (e.g., contaminated gloves, absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste (if the compound is dissolved in a solvent) in a separate, sealed, and clearly labeled hazardous waste container.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood/Glovebox) prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_transfer Transfer Compound prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.